3,4-Dimethylphenylhydrazine hydrochloride
Description
The exact mass of the compound 3,4-Dimethylphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dimethylphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
60481-51-8 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
YYMIOVAEQIEPET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NN)C.Cl |
Canonical SMILES |
[H+].CC1=C(C=C(C=C1)NN)C.[Cl-] |
Other CAS No. |
60481-51-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dimethylphenylhydrazine hydrochloride CAS number and chemical identifiers
Core Reagent in Thrombopoietin Receptor Agonist Synthesis [1]
Executive Summary
3,4-Dimethylphenylhydrazine hydrochloride (CAS 60481-51-8) is a specialized hydrazine derivative serving as a critical building block in pharmaceutical organic chemistry.[1] Its primary industrial significance lies in its role as the nucleophilic scaffold for the synthesis of Eltrombopag (Promacta/Revolade) , a small-molecule thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1]
Beyond specific drug targets, this compound exhibits the classic reactivity of arylhydrazines, functioning as a precursor for indole synthesis via the Fischer indolization pathway and pyrazolone formation via condensation with
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 3,4-Dimethylphenylhydrazine hydrochloride |
| CAS Number | 60481-51-8 |
| Synonyms | (3,4-Dimethylphenyl)hydrazine HCl; 4-Hydrazino-o-xylene hydrochloride |
| Molecular Formula | |
| Molecular Weight | 172.66 g/mol |
| MDL Number | MFCD00052270 |
| InChIKey | YYMIOVAEQIEPET-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NN)C.Cl |
Table 2: Physical Properties
| Property | Specification |
| Appearance | White to beige/brown crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in cold ethanol |
| Melting Point | 195–200 °C (with decomposition) |
| Acidity | Acidic in aqueous solution (HCl salt) |
| Stability | Hygroscopic; susceptible to oxidation (store under inert gas) |
Synthesis & Manufacturing Routes
Industrial Route (Diazotization)
The classical synthesis involves the diazotization of 3,4-dimethylaniline (3,4-xylidine) followed by reduction.[1]
-
Diazotization: 3,4-Dimethylaniline is treated with sodium nitrite (
) in hydrochloric acid at 0–5°C to form the diazonium salt.[1] -
Reduction: The diazonium intermediate is reduced using stannous chloride (
) or sodium sulfite ( ) to yield the hydrazine. -
Salt Formation: Precipitation with concentrated HCl yields the stable hydrochloride salt.
Modern Catalytic Route (Buchwald-Hartwig Type)
Recent process chemistry utilizes palladium or copper-catalyzed C-N cross-coupling to avoid stoichiometric tin waste.[1]
-
Reagents: 4-Bromo-1,2-xylene + Hydrazine hydrate.[1]
-
Catalyst: CuBr / Ligand system.
Reactivity & Mechanistic Applications[1][8]
Primary Application: Eltrombopag Precursor Synthesis
The most high-value application of 3,4-dimethylphenylhydrazine hydrochloride is the synthesis of the pyrazolone intermediate 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one .[1] This pyrazolone is subsequently coupled with a biphenyl aldehyde to form the Eltrombopag active pharmaceutical ingredient (API).
Mechanism: The hydrazine nitrogen attacks the ketone carbonyl of ethyl acetoacetate, forming a hydrazone. Subsequent cyclization (intramolecular amidation) releases ethanol to form the pyrazolone ring.
Figure 1: Synthetic workflow for Eltrombopag highlighting the critical role of 3,4-dimethylphenylhydrazine.
Secondary Application: Fischer Indole Synthesis
As a hydrazine, this compound undergoes Fischer Indolization to form 5,6-dimethylindoles.[1] This is vital for creating indole-based alkaloids or serotonin analogs.[1]
Figure 2: Mechanistic pathway of Fischer Indole Synthesis utilizing phenylhydrazine derivatives.
Experimental Protocol: Pyrazolone Intermediate Synthesis
Objective: Synthesis of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Key Eltrombopag Intermediate). Source: Adapted from US Patent 7,160,870 B2 and WO2015111085A2.
Materials
-
3,4-Dimethylphenylhydrazine hydrochloride: 17.7 g (0.1 mol)[1][3][4]
-
Glacial Acetic Acid: 250 mL
-
Saturated
solution
Procedure
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 250 mL of glacial acetic acid to the flask. Add 17.7 g of 3,4-dimethylphenylhydrazine hydrochloride, 13.0 g of ethyl acetoacetate, and 8.2 g of sodium acetate.[1][4]
-
Note: Sodium acetate acts as a buffer to neutralize the HCl salt, liberating the free hydrazine in situ for reaction.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) with stirring. Maintain reflux for 24 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane) or HPLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid solvent under reduced pressure (rotary evaporator).
-
Dissolve the resulting residue in 1 L of diethyl ether.
-
-
Purification:
-
Carefully wash the ether layer with saturated aqueous sodium bicarbonate (
) to remove residual acid. Caution: Gas evolution ( ). -
Separate the organic layer, dry over anhydrous
, and filter.[1] -
Evaporate the solvent to afford the crude pyrazolone.
-
-
Crystallization: Recrystallize from ethanol/water if necessary to achieve pharmaceutical-grade purity (>98%).
Safety, Handling, & Stability (MSDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][5][6]
-
H315/H319: Causes skin irritation and serious eye irritation.[7][6]
-
H351/H341: Suspected of causing cancer/genetic defects (Typical of hydrazine derivatives).
Critical Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. Hydrazine derivatives are potential carcinogens and sensitizers.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8°C (refrigerated). Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) to prevent oxidation, which turns the white powder to a dark brown/purple tar.
-
Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with oxidizing agents (risk of exothermic reaction).
References
-
TCI Chemicals. Product Specification: 3,4-Dimethylphenylhydrazine Hydrochloride (D3616).[1] Retrieved from [1]
-
PubChem. Compound Summary: 3,4-Dimethylphenylhydrazine hydrochloride (CID 51064107).[1][8] National Library of Medicine. Retrieved from [1][8]
-
GlaxoSmithKline. Thrombopoietin Mimetics. US Patent 7,160,870 B2. (2007). Describes the synthesis of Eltrombopag using 3,4-dimethylphenylhydrazine. Retrieved from
-
Apotex Inc. Processes for the preparation of eltrombopag and pharmaceutically acceptable salts. WO2015111085A2. (2015). Detailed experimental protocols for intermediate synthesis. Retrieved from
-
Robinson, B. The Fischer Indole Synthesis.[9] Chemical Reviews, 63(4), 373-401.[1] (1963). Foundational mechanism reference.[6]
Sources
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- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. Novel Process For The Preparation Of Eltrombopag And Salts And [quickcompany.in]
- 4. WO2015111085A2 - Processes for the preparation of eltrombopag and pharmaceutically acceptable salts, solvates and intermediates thereof - Google Patents [patents.google.com]
- 5. fishersci.fr [fishersci.fr]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 3,4-Dimethylphenylhydrazine Hydrochloride
[1]
CAS: 60481-51-8 | Formula:
Executive Summary
3,4-Dimethylphenylhydrazine hydrochloride exhibits a temperature-dependent differential solubility profile that distinguishes it from its unsubstituted phenylhydrazine parent.[1] While the hydrochloride salt moiety (
-
Water: Exhibits high solubility in hot water (>80°C) but is sparingly soluble to "slightly soluble" in cold water . This steep solubility gradient makes aqueous dilute acid the preferred medium for recrystallization.[1]
-
Ethanol: The salt is sparingly soluble in cold ethanol , often precipitating out when HCl gas is introduced to an ethereal or ethanolic solution of the free base. However, it dissolves readily in refluxing ethanol , making it a viable solvent for high-temperature Fischer indole cyclizations.[1]
Physicochemical Fundamentals
To control the solubility of this compound, one must understand the competition between the crystal lattice energy (ionic interactions between the hydrazinium cation and chloride anion) and the solvation energy provided by the solvent.[1]
Structural Analysis & Solvation Mechanics
The molecule consists of a hydrophobic "tail" (3,4-dimethylphenyl) and a hydrophilic "head" (hydrazinium chloride).[1]
-
In Water (Dielectric Constant
): Water molecules form a hydration shell around the and the ammonium-like protons of the hydrazine.[1] However, the water structure is disrupted by the hydrophobic xylyl ring.[1] At low temperatures, the entropic cost of organizing water around this hydrophobic region dominates, reducing solubility.[1] At high temperatures, this entropic penalty decreases, allowing the ionic solvation to drive dissolution.[1] -
In Ethanol (Dielectric Constant
): Ethanol offers a compromise.[1] The ethyl group interacts favorably with the dimethylphenyl ring (van der Waals forces), but the lower dielectric constant struggles to fully dissociate the tight ion pair ( ).[1] Consequently, the salt often exists as tight ion pairs or aggregates in cold ethanol, leading to precipitation.[1]
Mechanism Visualization
The following diagram illustrates the competing solvation forces in Water vs. Ethanol.
Figure 1: Mechanistic comparison of solvation forces.[1] In water, the hydrophobic effect limits cold solubility.[1] In ethanol, ion pairing limits cold solubility.[1]
Solubility Profile & Solvent Selection Data
The following data summarizes the operational solubility behavior observed in synthesis and purification workflows.
| Solvent System | Solubility (Cold / 25°C) | Solubility (Hot / Reflux) | Primary Application |
| Water (Neutral) | Slightly Soluble | Soluble | Not recommended (Hydrolysis risk) |
| Dilute HCl (aq) | Sparingly Soluble | Highly Soluble | Recrystallization (Preferred) |
| Ethanol (Abs.) | Sparingly Soluble | Soluble | Reaction Medium (Fischer Indole) |
| Methanol | Moderately Soluble | Highly Soluble | Purification (w/ Ether precipitation) |
| Diethyl Ether | Insoluble | Insoluble | Anti-solvent for precipitation |
| Dichloromethane | Insoluble | Insoluble | Washing impurities from crude solid |
Critical Insight: The Common Ion Effect
In dilute HCl , the solubility of 3,4-dimethylphenylhydrazine hydrochloride decreases significantly compared to pure water due to the Common Ion Effect (
Experimental Methodologies
Protocol: Recrystallization (Purification)
This protocol utilizes the high temperature coefficient of solubility in water/acid to purify the compound from oxidation products (which often appear dark red/purple).[1]
-
Preparation: Place crude 3,4-dimethylphenylhydrazine HCl (e.g., 10 g) in a 250 mL Erlenmeyer flask.
-
Dissolution: Add hot water (90°C) in small portions (approx. 3-5 volumes) while swirling. Heat on a steam bath until fully dissolved.
-
Note: If dark insoluble particles remain, filter hot through a pre-warmed funnel.[1]
-
-
Acidification: Add Concentrated HCl (approx. 0.5 mL per 10 mL of solution) to the hot filtrate. This suppresses hydrolysis and initiates early nucleation.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the off-white/beige needles via vacuum filtration.[1]
-
Washing: Wash the cake with cold ethanol/ether (1:1) to remove surface mother liquor without redissolving the salt.
Protocol: Solubility Determination (Gravimetric)
If precise solubility data is required for a specific binary solvent mixture, use the following self-validating workflow.
Figure 2: Standard workflow for gravimetric solubility determination.
Practical Applications in Synthesis
Fischer Indole Synthesis
The choice of solvent (Water vs. Ethanol) dictates the reaction pathway and rate.[1]
-
Ethanol (Reflux): The standard condition.[1] 3,4-Dimethylphenylhydrazine HCl is suspended in ethanol with the ketone/aldehyde.[1][3] As the mixture is heated to reflux, the salt dissolves, reacting immediately to form the hydrazone.[1] The acidity of the HCl salt itself is often sufficient to catalyze the subsequent sigmatropic rearrangement to the indole.[1]
-
Aqueous Acid: Used when the ketone is water-soluble.[1] However, for 3,4-dimethyl derivatives, the lipophilicity often causes the resulting hydrazone to "oil out" or precipitate, potentially stalling the reaction.[1] Ethanol or Acetic Acid is preferred.
Synthesis Flowchart
The following diagram places the solubility properties in the context of the total synthesis workflow.
Figure 3: Synthesis and purification decision tree based on solubility properties.[1]
References
-
ChemicalBook. (2024).[1] 3,4-Dimethylphenylhydrazine hydrochloride Properties and Synthesis. Retrieved from [1]
-
TCI Chemicals. (2024).[1] Product Specification: 3,4-Dimethylphenylhydrazine Hydrochloride (D3616).[1][4][5] Retrieved from [1]
-
BenchChem. (2024). Synthesis Protocols for Substituted Phenylhydrazines. Retrieved from [1]
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis.[1][6][7] John Wiley & Sons.[1] (Classic text on solvent effects in hydrazine cyclization).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for hydrazine salt recrystallization).
Sources
- 1. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 4. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | TCI Deutschland GmbH [tcichemicals.com]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Technical Safety Monograph: 3,4-Dimethylphenylhydrazine Hydrochloride
[1]
Executive Summary
Critical Utility & Risk Profile 3,4-Dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8) serves as a high-value intermediate in the synthesis of pyrazoles and indoles, structural motifs ubiquitous in kinase inhibitors and agrochemicals. However, its utility is counterbalanced by a significant hazard profile inherent to the hydrazine pharmacophore.
As a Senior Application Scientist, I emphasize that this compound is not merely an "irritant." It possesses latent genotoxic potential and acute toxicity that demands rigorous engineering controls. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal analysis of hazards and a self-validating protocol for safe utilization in drug discovery workflows.
Chemical Identity & Physicochemical Architecture[2]
Understanding the physical form is the first line of defense. The hydrochloride salt form confers improved stability over the free base, yet it introduces hygroscopic vulnerabilities that can accelerate degradation into toxic byproducts.
Table 1: Physicochemical Characterization
| Property | Specification | Operational Implication |
| CAS Number | 60481-51-8 | Primary identifier for inventory tracking.[1][2] |
| Formula | C₈H₁₂N₂[3][4][1][5] · HCl | Stoichiometry required for precise molarity calculations. |
| Molecular Weight | 172.66 g/mol | Basis for gravimetric measurements. |
| Physical State | White to beige/purple crystalline powder | Visual Quality Check: Darkening indicates oxidation/decomposition. |
| Solubility | Soluble in water, DMSO, Methanol | Dissolution is exothermic; add solid to solvent slowly. |
| Stability | Hygroscopic, Air/Light Sensitive | Must be stored under inert atmosphere (Argon/Nitrogen). |
Hazard Architecture: Mechanistic Toxicology
Why is this compound dangerous? Standard SDSs list H-codes (H301, H351), but they rarely explain the mechanism. The toxicity of 3,4-dimethylphenylhydrazine stems from its metabolic activation. Hydrazines are nucleophiles that can react with cellular macromolecules.
The Hydrazine Toxicity Pathway
Upon systemic absorption, hydrazine derivatives undergo oxidative metabolism (often via Cytochrome P450 enzymes), generating carbon-centered radicals or diazonium ions. These reactive species can alkylate DNA (genotoxicity) or initiate lipid peroxidation (hepatotoxicity).
Visualization: Toxicity Mechanism
The following diagram illustrates the theoretical metabolic activation pathway leading to cellular damage.
Figure 1: Theoretical metabolic activation pathway of arylhydrazines leading to potential genotoxicity and hepatotoxicity.
GHS Hazard Classification (Conservative Approach)
While some vendors classify this as "Harmful" (Category 4), best practice in drug development dictates treating arylhydrazines as Toxic (Category 3) to ensure maximum personnel protection.
Operational Safety Protocol: The "Zero-Exposure" Workflow
This protocol is designed to be self-validating: if you cannot perform a step (e.g., lack of inert gas), the workflow must stop.
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Atmosphere: Operations involving heating or prolonged exposure should be conducted under an inert atmosphere (Nitrogen/Argon) to prevent the formation of explosive peroxides or toxic oxidation products.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling.
-
Respiratory: If weighing outside a hood (strictly prohibited), a full-face respirator with P100/OV cartridges is required.
-
Body: Tyvek lab coat or chemically resistant apron over standard lab coat.
Step-by-Step Handling Workflow
Figure 2: "Zero-Exposure" handling workflow ensuring material integrity and operator safety.
Protocol Details:
-
Visual Validation: Before weighing, inspect the compound. If it is dark purple or brown, significant oxidation has occurred. Do not use; the stoichiometry will be incorrect, and toxic byproducts may interfere with the reaction.
-
Static Control: Use anti-static guns or weigh boats. Arylhydrazines can be static-charged, risking aerosolization.
-
Decontamination: Immediately after use, wipe down the balance area with a 10% bleach solution. Hypochlorite oxidizes hydrazine residues into inert nitrogen gas and water (though this reaction can be exothermic, so use dilute solutions on small residues).
Storage & Stability Management[9]
The hydrochloride salt is hygroscopic.[8] Moisture absorption leads to hydrolysis and subsequent oxidation of the free hydrazine base.
-
Storage Condition: Refrigerator (2°C to 8°C).
-
Containment: Store in a tightly sealed vial, placed inside a secondary desiccator or a jar with desiccant packs.
-
Incompatibility: Keep strictly separated from oxidizing agents (peroxides, nitrates) and aldehydes/ketones (unless intended for reaction, as hydrazones will form rapidly).
Emergency Response Protocols
Acute Exposure
-
Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is urgent (risk of delayed pulmonary edema).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin, as this enhances transdermal absorption of the toxin.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[6][8][9][10]
Spill Management
References
Sources
- 1. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]
- 2. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
Difference between 3,4-Dimethylphenylhydrazine free base and hydrochloride salt
An In-Depth Technical Guide to 3,4-Dimethylphenylhydrazine: Free Base vs. Hydrochloride Salt
Abstract
3,4-Dimethylphenylhydrazine is a critical building block in synthetic chemistry, pivotal in the development of pharmaceuticals and other complex organic molecules. It is commercially available and handled in two primary forms: the free base and the hydrochloride salt. While chemically related, their distinct physical and chemical properties dictate their suitability for specific applications. The hydrochloride salt offers superior stability, ease of handling, and enhanced water solubility, making it the preferred form for storage and certain aqueous reactions.[1][2] The free base, however, possesses the essential nucleophilic character required for many canonical reactions, such as the Fischer indole synthesis. This guide provides a detailed comparative analysis of these two forms, offering field-proven insights into their properties, practical applications, and the necessary protocols for their interconversion and use, empowering researchers to make informed decisions for their synthetic strategies.
Introduction: The Role of 3,4-Dimethylphenylhydrazine in Synthesis
Aromatic hydrazines are a cornerstone of modern organic synthesis, and 3,4-Dimethylphenylhydrazine is a prominent member of this class. Its utility lies in the reactive hydrazine moiety (-NHNH₂), which serves as a potent bifunctional nucleophile. This reactivity is harnessed in cyclocondensation reactions to construct nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active compounds.[3]
The most notable application of 3,4-Dimethylphenylhydrazine is in the Fischer indole synthesis , a powerful method for creating the indole ring system found in numerous pharmaceuticals, agrochemicals, and natural products.[3] It also serves as a key intermediate in the synthesis of pyrazolines and pyrazoles, compounds which have been investigated for their potential as anticancer agents.[1] The choice between using the free base or the hydrochloride salt is therefore not a trivial one; it is a fundamental decision that impacts reaction setup, efficiency, and overall workflow.
Comparative Analysis: Free Base vs. Hydrochloride Salt
The primary difference between the two forms lies in the protonation of the terminal nitrogen atom of the hydrazine group. This seemingly minor modification has profound consequences for the molecule's properties and reactivity.
Chemical Structures and Nomenclature
The hydrochloride salt is formed by reacting the free base with hydrochloric acid. The lone pair of electrons on the terminal nitrogen atom accepts a proton (H⁺) from the acid, forming a hydrazinium cation, with the chloride ion (Cl⁻) acting as the counter-ion.
Figure 1: Chemical structures of the free base and hydrochloride salt.
Physical and Chemical Properties
The conversion from a neutral organic molecule to an ionic salt drastically alters its physical characteristics. These differences are crucial for handling, storage, and experimental design.
| Property | 3,4-Dimethylphenylhydrazine Free Base | 3,4-Dimethylphenylhydrazine Hydrochloride Salt | Rationale for Difference |
| CAS Number | 95-78-3 (Parent Compound)[4] | 60481-51-8[1][2][4] | Different chemical entities. |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ (or C₈H₁₂N₂·HCl)[1][5][6] | Addition of one molecule of HCl. |
| Molecular Weight | 136.19 g/mol | 172.66 g/mol [2][5][7] | The mass of HCl is added to the free base. |
| Appearance | Oily liquid or low-melting solid | White to pale cream, beige-brown, or amber powder/crystals.[2][6][8] | Ionic compounds form crystalline lattices, resulting in a solid state at room temperature. |
| Melting Point | ~44-47 °C | 195-200 °C (lit.)[2][8] | Strong ionic forces in the salt crystal lattice require significantly more energy to overcome compared to the free base. |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, ethanol). Sparingly soluble in water. | Soluble in water.[2][8] Slightly soluble in methanol and DMSO.[2] Insoluble in nonpolar organic solvents. | The ionic nature of the salt makes it highly polar and thus soluble in polar solvents like water. |
| Stability & Storage | Prone to atmospheric oxidation, light-sensitive. Typically stored under an inert atmosphere. | Significantly more stable to air and oxidation.[1][9] Hygroscopic.[2] Recommended storage at 2-8°C under inert gas.[2][10] | The protonated nitrogen lone pair in the salt is less available for oxidation. |
| Handling & Safety | Toxic, skin irritant. Requires careful handling to avoid exposure and degradation. | Harmful if swallowed, in contact with skin, or if inhaled.[5][10] Causes skin and serious eye irritation.[4][10] | Both forms are hazardous, but the solid nature of the salt can reduce the risk of vapor inhalation compared to the liquid free base. |
Causality Behind Experimental Choices
Why choose the Hydrochloride Salt? For most purposes, including long-term storage and initial experimental setup, the hydrochloride salt is the superior choice. Its high stability means it has a longer shelf life and is less susceptible to degradation from atmospheric oxygen.[1][9] As a free-flowing solid, it is also significantly easier and safer to weigh and handle than the often oily and more reactive free base.[1][10] Its solubility in water makes it suitable for reactions conducted in aqueous media or for the preparation of aqueous stock solutions.[2][11]
Why choose the Free Base? The free base is required when the unprotonated, nucleophilic hydrazine moiety is essential for the desired chemical transformation. The lone pair of electrons on the terminal nitrogen is the engine of its reactivity. In the hydrochloride salt, this lone pair is sequestered by a proton, rendering the molecule non-nucleophilic. Therefore, for reactions like the Fischer indole synthesis, which begins with the formation of a hydrazone via nucleophilic attack on a carbonyl, the free base is indispensable.
Experimental Workflows and Protocols
A common and essential laboratory procedure is the liberation (or "freebasing") of the hydrazine from its hydrochloride salt immediately before use in a synthesis. This ensures that a pure, active reagent is used, maximizing reaction yield and purity.
Workflow: Liberation of 3,4-Dimethylphenylhydrazine Free Base
This workflow outlines the conversion of the stable hydrochloride salt into the reactive free base for immediate use in synthesis.
Figure 2: Standard workflow for the liberation of the free base from its hydrochloride salt.
Protocol 1: Liberation of the Free Base from the Hydrochloride Salt
This protocol describes a self-validating system for generating the free base. The successful completion of each step (e.g., dissolution, phase separation) provides confidence for proceeding to the next.
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride
-
Sodium carbonate (Na₂CO₃) or 1M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Weigh 10.0 g of 3,4-dimethylphenylhydrazine hydrochloride and dissolve it in 50 mL of deionized water in an Erlenmeyer flask. The salt should dissolve completely to form a clear solution.[2]
-
Neutralization: Transfer the solution to a 250 mL separatory funnel. Slowly add a saturated solution of sodium carbonate, or add 1M NaOH dropwise, while gently swirling. Continue addition until the solution is basic (pH > 8, check with pH paper) and gas evolution (if using carbonate) ceases. The formation of an oily precipitate or cloudiness indicates the successful liberation of the water-insoluble free base.
-
Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[12]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic DCM layer, containing the free base, will be the bottom layer. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Re-extraction: To maximize recovery, add a fresh 25 mL portion of DCM to the aqueous layer remaining in the funnel. Repeat the extraction process (steps 3-4) and combine the organic layers.
-
Drying: Add anhydrous sodium sulfate to the combined organic extracts. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. This indicates all residual water has been absorbed.
-
Isolation: Gravity filter or carefully decant the dried DCM solution into a pre-weighed round-bottom flask.
-
Concentration: Remove the DCM using a rotary evaporator. The resulting product should be a pale yellow or brownish oil, which is the 3,4-dimethylphenylhydrazine free base.[13]
-
Final Step: Calculate the yield. The free base is best used immediately in the subsequent synthetic step due to its lower stability.
Protocol 2: Fischer Indole Synthesis of 6,7-Dimethylindole
This protocol exemplifies the use of the freshly prepared free base in a common and powerful synthetic transformation.
Figure 3: Simplified reaction pathway for the Fischer Indole Synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the freshly prepared 3,4-dimethylphenylhydrazine free base in a suitable solvent like ethanol or acetic acid.
-
Hydrazone Formation: Add an equimolar amount of a ketone or aldehyde (e.g., pyruvic acid or acetone) to the solution. Stir the mixture at room temperature or with gentle heating. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
-
Heating: Heat the reaction mixture to reflux for several hours. The exact temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it over ice water. Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the final indole.
Conclusion
The choice between 3,4-Dimethylphenylhydrazine free base and its hydrochloride salt is a strategic one, guided by the principles of chemical stability, solubility, and reactivity. The hydrochloride salt serves as a stable, easy-to-handle precursor, ideal for storage and applications where water solubility is advantageous. The free base, while more reactive and sensitive, is the essential nucleophilic form required for key carbon-nitrogen bond-forming reactions. Understanding the distinct characteristics of each and mastering the protocol for their interconversion are fundamental skills for any researcher leveraging these powerful synthetic intermediates. By selecting the appropriate form for the task at hand, scientists can ensure greater efficiency, safety, and success in their synthetic endeavors.
References
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
INCHEM. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]
-
Jinan Rouse Industry Co., Ltd. (n.d.). China 3,4-Dimethylphenylhydrazine Hydrochloride CAS 60481-51-8 Suppliers Factory. Retrieved from [Link]
-
ResearchGate. (2019, September 6). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [Link]
-
NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example). YouTube. Retrieved from [Link]
-
ResearchGate. (2020, December 28). Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test??. Retrieved from [Link]
Sources
- 1. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | Benchchem [benchchem.com]
- 4. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride, 98% 250 g | Request for Quote [thermofisher.com]
- 7. 3,4-Dimethylphenylhydrazine 97 60481-51-8 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Phenylhydrazine (CICADS) [inchem.org]
Chemical Structure Analysis of 3,4-Dimethylphenylhydrazine Hydrochloride
The following technical guide details the structural analysis, characterization, and quality control of 3,4-Dimethylphenylhydrazine Hydrochloride , a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.
Technical Monograph | Version 1.0
Executive Summary & Chemical Identity
3,4-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-51-8) is a hydrazine-functionalized aromatic building block.[1][2][3][4][5] It serves as a primary "chemical warhead" in the synthesis of indole-based and pyrazole-based therapeutics, most notably as a key intermediate for thrombopoietin receptor agonists like Eltrombopag .[3][5]
The hydrochloride salt form is preferred in drug development due to its enhanced stability against oxidation compared to the free hydrazine base, which is prone to rapid degradation and formation of azo/azoxy impurities.[3]
| Property | Specification |
| IUPAC Name | (3,4-Dimethylphenyl)hydrazine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 172.66 g/mol |
| Free Base MW | 136.20 g/mol |
| Appearance | White to beige/pink crystalline powder |
| Melting Point | 195–200 °C (dec.)[1][2][3][6] |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |
Synthesis Logic & Impurity Profiling
To accurately analyze this compound, one must understand its genesis.[3] The synthesis typically proceeds via the diazotization-reduction sequence of 3,4-dimethylaniline (3,4-xylidine).[3][5][7]
Mechanistic Pathway[3][6][8][9]
-
Diazotization: 3,4-Dimethylaniline is treated with
at 0–5°C to form the diazonium salt.[3][5] -
Reduction: The diazonium intermediate is reduced (typically using
or Sodium Metabisulfite) to the hydrazine.[3] -
Salt Formation: Precipitation with concentrated HCl.[3]
Critical Impurity Markers
Based on this pathway, the analytical protocol must target specific process-related impurities:
-
Impurity A (Starting Material): Unreacted 3,4-Dimethylaniline.[3] (Detection: HPLC/GC, NMR).
-
Impurity B (Hydrolysis Product): 3,4-Dimethylphenol (formed if diazonium salt warms up/hydrolyzes before reduction).[3]
-
Impurity C (Oxidation): Azo-dimers (Azobenzene derivatives) formed if the hydrazine free base is exposed to air during processing.[3]
-
Regioisomers: 2,3-Dimethylphenylhydrazine (only if the starting xylidine was isomeric mixtures).[3]
Structural Characterization Strategy
The following multi-modal analysis guarantees the structural integrity of the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the substitution pattern (1,2,4-trisubstituted ring).[3]
-
NMR (DMSO-
, 400 MHz):-
9.0–10.5 ppm (Broad, 3H-4H):
protons. These are exchangeable with . Note: In the salt form, these protons are distinct and downfield. - 6.8–7.1 ppm (Multiplet, 3H): Aromatic protons.
- 2.1–2.2 ppm (Two Singlets, 6H): Methyl groups at positions 3 and 4. The slight chemical shift difference confirms they are in different electronic environments.
-
9.0–10.5 ppm (Broad, 3H-4H):
-
NMR:
-
Expect 8 distinct carbon signals : 2 methyl carbons (~19-20 ppm), 3 protonated aromatic carbons, and 3 quaternary aromatic carbons (C-1 attached to hydrazine, C-3, C-4 attached to methyls).[3]
-
B. Infrared Spectroscopy (FT-IR)[2][4]
-
3200–2500
: Broad absorption characteristic of the ammonium salt ( ) stretching vibrations.[3] -
~1600 & 1500
: Aromatic skeletal vibrations. -
~2900
: Aliphatic stretching (Methyl groups).[3] -
Fingerprint Region: Specific substitution patterns for 1,2,4-trisubstituted benzene.
C. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[3]
-
Parent Ion:
at m/z 137.1 (corresponding to the protonated free base ).[3] -
Fragmentation: Loss of
(17 Da) to give a fragment at m/z 120, followed by loss of methyls.[3]
Experimental Protocol: Purity & Identity Assay
Objective: Validate the identity and purity of a raw batch of 3,4-Dimethylphenylhydrazine HCl.
Reagents
Workflow Diagram
Figure 1: Integrated analytical workflow for the validation of hydrazine hydrochloride salts.
Step-by-Step Methodology
1. HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 230 nm (aromatic absorption) and 280 nm.[3]
-
Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.
2. Chloride Content Titration
To ensure the salt is a mono-hydrochloride (1:1 stoichiometry) and not a hemi-salt or containing excess free acid.[3]
-
Dissolve 100 mg of sample in 50 mL deionized water.
-
Titrate with 0.1 N Silver Nitrate (
) using potassium chromate as an indicator (Mohr’s method) or potentiometric endpoint detection. -
Calculation:
. Theoretical Cl content is 20.5%.
3. Melting Point Verification
-
Capillary method.
-
Target range: 195–200 °C .
-
Note: Significant depression (<190 °C) indicates the presence of aniline hydrochloride impurities or moisture.
Handling & Stability (Safety Critical)
-
Hydrazine Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[3] Always handle in a fume hood.
-
Salt Stability: While the HCl salt is stable, do not store in basic conditions .[3] Neutralization releases the free base, which oxidizes rapidly to form dark, tarry azo-polymers.[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation and hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51064107, (3,4-dimethylphenyl)hydrazine Hydrochloride. Retrieved from [Link]
Sources
- 1. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 2. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | Benchchem [benchchem.com]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride, 98% 10 g | Request for Quote [thermofisher.com]
- 7. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Safe Handling and Toxicity of Dimethylphenylhydrazine Derivatives
Topic: Toxicity and handling precautions for dimethylphenylhydrazine derivatives Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethylphenylhydrazine (DMPH) derivatives (e.g., 2,4-, 2,6-, or 3,5-dimethylphenylhydrazine) represent a class of high-energy, reactive reducing agents commonly used in heterocyclic synthesis and drug discovery. While valuable, they pose a multi-faceted toxicological threat profile that distinguishes them from simple amines.
Critical Hazard Profile:
-
Acute Toxicity: Potent hemolysins and hepatotoxins.
-
Chronic Toxicity: Suspected or confirmed carcinogens (Class 1B/2 depending on isomer and agency).
-
Chemical Instability: Susceptible to auto-oxidation, forming explosive peroxides or diazonium species upon improper storage.
-
Neutralization Risk: DO NOT USE BLEACH. Oxidative destruction with hypochlorite can generate carcinogenic N-nitrosamines.
Toxicological Mechanisms: The Causality of Damage
To handle DMPH derivatives safely, one must understand the mechanism of injury. These compounds are not merely irritants; they are "suicide substrates" that undergo metabolic activation to generate cytotoxic radicals.
Hemolytic Anemia (The "Heinz Body" Effect)
Unlike simple corrosives, DMPH derivatives cause systemic blood toxicity. The hydrazine moiety reduces molecular oxygen to superoxide anions (
Hepatotoxicity via Metabolic Activation
The liver is the primary target organ. Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) attempt to metabolize the hydrazine. However, this process bioactivates the molecule into highly reactive carbon-centered radicals and carbonium ions. These intermediates alkylate DNA and heme proteins, leading to hepatocellular necrosis and carcinogenesis.
Visualizing the Toxicity Pathway
The following diagram illustrates the divergent pathways of DMPH metabolism leading to either detoxification or cellular injury.
Figure 1: Divergent metabolic pathways of Dimethylphenylhydrazine leading to hepatotoxicity (left branch) and hemolysis (right branch).
Risk Assessment & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for DMPH derivatives due to their high lipid solubility and ability to penetrate standard nitrile gloves rapidly.
Glove Selection Protocol
Relying on thin disposable nitrile gloves for direct handling is a critical safety failure.
| Glove Material | Breakthrough Time | Recommendation | Context |
| Laminate (Silver Shield/4H) | > 480 min | Primary Barrier | Mandatory for spill cleanup, stock solution preparation, or prolonged handling. |
| Heavy Gauge Nitrile (Double) | 15 - 30 min | Splash Only | Acceptable only if double-gloved and changed immediately upon contamination. |
| Latex / Vinyl | < 1 min | PROHIBITED | Offers zero protection; permeable almost instantly. |
Inhalation Control
-
OEL Proxy: Specific limits for all DMPH isomers are rarely established. Use the Phenylhydrazine OSHA PEL of 0.1 ppm (skin) as the safety ceiling.
-
Engineering Control: All weighing and transfer operations must occur inside a certified chemical fume hood.
Operational Protocols: Handling & Storage[1][2]
Storage Stability
Hydrazine derivatives are reducing agents that degrade upon exposure to air and light.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) to slow auto-oxidation.
-
Segregation: Isolate from oxidizers (perchlorates, nitrates) and strong acids.
Safe Weighing Workflow
The solid hydrochloride salts of DMPH are often fine powders that generate electrostatic dust.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a "balance enclosure" or transfer solids only within a sealed secondary container.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. DMPH salts are prone to static dispersal.
-
Solubilization: Dissolve the solid immediately after weighing to reduce dust hazard.
Emergency Response & Waste Disposal
The "Bleach Myth" (Crucial Warning)
Do NOT use sodium hypochlorite (bleach) to neutralize DMPH spills. While bleach is a common oxidizer for biological decontamination, reacting it with methylated hydrazines can produce N-nitrosodimethylamine (NDMA) , a potent carcinogen, or explosive diazonium salts.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the area.
-
PPE Up: Don Silver Shield/Laminate gloves and a respirator (if outside a hood).
-
Absorb: Use a non-reactive absorbent (vermiculite or sand). Do not use paper towels (fire risk if the hydrazine dries).
-
Collect: Scoop into a hazardous waste container labeled "Toxic - Hydrazine Derivative Debris."
-
Clean Surface: Wash the area with a mild detergent and water. Collect the rinsate as hazardous waste.[1]
Disposal Workflow
The only prudent disposal method is off-site incineration .
Figure 2: Safe disposal workflow emphasizing segregation and incineration over chemical neutralization.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Castegnaro, M., et al. (1986).[2][3] Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[2][3] American Industrial Hygiene Association Journal, 47(6), 360-364.[2][3] [Link]
-
Kalyanaraman, B., & Sinha, B. K. (1985). Free radical-mediated activation of hydrazine derivatives. Environmental Health Perspectives, 64, 179–184. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phenylhydrazine - Occupational Safety and Health Guideline. [Link]
-
Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials. American Industrial Hygiene Association Journal, 48(11), 941–947. [Link]
Sources
Stability of 3,4-Dimethylphenylhydrazine Hydrochloride Under Ambient Conditions
This guide provides an in-depth technical analysis of the stability of 3,4-Dimethylphenylhydrazine hydrochloride (3,4-DMPH·HCl). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals handling this reagent, particularly in the context of Fischer indole synthesis for pharmaceutical intermediates (e.g., Eltrombopag).
Executive Summary: The Ambient Threat
Under strict "ambient" conditions (25°C, 60% RH, atmospheric oxygen, and visible light), 3,4-Dimethylphenylhydrazine hydrochloride is chemically unstable.
While the hydrochloride salt form confers significantly improved stability over the free base, the compound remains susceptible to oxidative degradation and photolytic decomposition . The presence of two electron-donating methyl groups on the phenyl ring activates the hydrazine moiety, increasing its susceptibility to oxidation compared to unsubstituted phenylhydrazine.
Critical Directive: This compound must not be stored under ambient conditions. It requires a controlled environment: 2–8°C, protected from light, and under an inert atmosphere (Argon/Nitrogen).
Physicochemical Profile & Stability Drivers
To understand the stability profile, we must analyze the molecule's structural vulnerabilities.
| Property | Value / Characteristic | Stability Implication |
| CAS Number | 60481-51-8 | Unique Identifier |
| Appearance | White to beige crystalline powder | Visual Indicator: Turns pink/red/brown upon oxidation.[1] |
| Melting Point | 195–200°C (Decomposes) | High thermal stability in solid state, but degradation is violent near MP. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating hydrolysis and oxidation. |
| Electronic Effect | 3,4-Dimethyl substitution (+I effect) | Electron-donating groups increase electron density on the hydrazine, lowering oxidation potential (easier to oxidize). |
| Salt Form | Hydrochloride (HCl) | Protonation of the terminal nitrogen ( |
Mechanistic Stability Analysis
The degradation of 3,4-DMPH[2]·HCl under ambient conditions is driven by three primary vectors: Auto-oxidation , Photolysis , and Moisture-facilitated Hydrolysis .
3.1 Auto-oxidation Pathway (The "Pink" Mechanism)
The most immediate sign of instability is a color change from white to pink or red. This is caused by the formation of diazenyl radicals and diazonium species.
-
Trigger: Atmospheric Oxygen (
). -
Mechanism: Trace amounts of free base (in equilibrium with the salt, especially in moist air) undergo single-electron transfer (SET) to oxygen, generating superoxide radicals (
). -
Propagation: The 3,4-dimethyl substitution stabilizes the resulting radical cation via hyperconjugation, paradoxically making the initial oxidation step kinetically faster than in unsubstituted analogues.
3.2 Photolytic Degradation
Hydrazine derivatives are photosensitive. UV and visible light energy can cleave the N-N bond or promote the formation of hydrazo intermediates, which subsequently dehydrate to azo compounds (colored impurities).
Visualization: Degradation Pathway
The following diagram illustrates the oxidative cascade of 3,4-DMPH·HCl upon exposure to ambient air and moisture.
Figure 1: Oxidative degradation pathway of 3,4-Dimethylphenylhydrazine HCl. Note the formation of colored azo species.
Experimental Protocols for Stability Assessment
To rigorously validate the quality of 3,4-DMPH·HCl, rely on High-Performance Liquid Chromatography (HPLC) . A simple melting point test is insufficient due to the complex mixture of degradation products.
Protocol 4.1: Stability-Indicating HPLC Method
-
Objective: Quantify 3,4-DMPH and detect early-stage oxidative impurities (azo dimers).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize the salt).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (hydrazine absorption) and 280 nm (aromatic ring).
-
Sample Prep: Dissolve 10 mg in 10 mL of degassed methanol/water (50:50). Analyze immediately. Do not use DMSO as a diluent for stability studies as it can act as an oxidant.
Protocol 4.2: Visual Stress Test (Go/No-Go)
If HPLC is unavailable, use this rapid screen:
-
Dissolve 50 mg of sample in 1 mL of water.
-
Pass: Solution is clear and colorless to pale beige.
-
Fail: Solution is pink, red, or turbid.
-
Action: If pink, recrystallization (ethanol/HCl) is required before use in sensitive synthesis.
Storage & Handling Framework
Based on the instability profile, the following storage protocol is mandatory to maintain reagent integrity >98%.
Storage Architecture
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetics of auto-oxidation and thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen. Argon is preferred as it is heavier than air and blankets the powder. |
| Container | Amber Glass Vials | Blocks UV/Visible light to prevent photolysis. |
| Seal | Parafilm or Teflon Tape | Prevents moisture ingress (hygroscopic nature). |
Handling Workflow
The following workflow ensures the material is not degraded during the weighing and dispensing process.
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive hydrazine salts.
References
-
Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. Link
- Core citation for the oxidative mechanism of phenylhydrazines generating superoxide radicals and diazonium ions.
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: (3,4-Dimethylphenyl)hydrazine hydrochloride. Link
-
Source for physical properties, hazard classification, and specific storage recommendations (2-8°C, Inert).[4]
-
-
ChemicalBook. (2024). 3,4-Dimethylphenylhydrazine hydrochloride Properties and Synthesis. Link
- Provides melting point d
-
Apollo Scientific. (2023). SDS: 3,4-Dimethylphenylhydrazine hydrochloride. Link
- Corroborates air sensitivity and hygroscopic n
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Sources
Methodological & Application
Protocol for Fischer indole synthesis using 3,4-Dimethylphenylhydrazine hydrochloride
Substrate: 3,4-Dimethylphenylhydrazine Hydrochloride
Executive Summary & Core Directive
This technical guide outlines the optimized protocol for utilizing 3,4-Dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8) in Fischer Indole Synthesis. Unlike simple phenylhydrazines, this substrate presents a specific regiochemical challenge due to its asymmetric methylation.
Key Technical Insight: The presence of a methyl group at the meta position (C3) relative to the hydrazine moiety creates steric hindrance at one ortho site (C2), while leaving the other (C6) accessible. Consequently, this protocol is engineered to favor the formation of 5,6-dimethylindole derivatives (linear isomers) over the 4,5-dimethyl isomers (angular isomers) by utilizing thermodynamic control and specific solvent systems.
Mechanistic Analysis & Regioselectivity
To ensure experimental success, researchers must understand the "fork in the road" inherent to this substrate.
-
The Substrate: 3,4-Dimethylphenylhydrazine has two potential sites for the [3,3]-sigmatropic rearrangement (the rate-determining step of the Fischer synthesis):
-
Position 2 (Hindered): Flanked by the C3-methyl group. Attack here yields the 4,5-dimethylindole scaffold.
-
Position 6 (Accessible): Flanked by a hydrogen atom. Attack here yields the 5,6-dimethylindole scaffold.
-
-
The Outcome: Under standard acidic conditions (e.g., Glacial Acetic Acid), the reaction proceeds preferentially via the less hindered Path B (Position 6), typically yielding the 5,6-dimethyl isomer in ratios exceeding 5:1.
Figure 1: Regioselectivity Pathway (Graphviz)
Caption: Mechanistic divergence showing the steric preference for C6 cyclization, leading to the 5,6-dimethylindole scaffold.
Materials & Safety Profile
Target Substrate: 3,4-Dimethylphenylhydrazine Hydrochloride Model Electrophile: Cyclohexanone (Yields 6,7-dimethyl-1,2,3,4-tetrahydrocarbazole)
| Component | Role | Hazard Class (GHS) | Handling Precaution |
| 3,4-Dimethylphenylhydrazine HCl | Nucleophile | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2 | Hygroscopic. Store under inert gas.[1] Releases HCl gas upon heating. |
| Cyclohexanone | Electrophile | Flammable Liq. 3, Acute Tox. 4 | Use freshly distilled for optimal yields. |
| Glacial Acetic Acid | Solvent/Catalyst | Flam.[1] Liq. 3, Skin Corr.[2] 1A | Work in fume hood. Acts as both solvent and proton source. |
| Sat. NaHCO₃ / NaOH | Quench | Skin Irrit. 2 | Use for neutralization; watch for CO₂ evolution. |
Experimental Protocol
Target Synthesis: 6,7-Dimethyl-1,2,3,4-tetrahydrocarbazole Scale: 10 mmol basis
Phase A: Preparation & Hydrazone Formation
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.
-
Charging: Add 3,4-Dimethylphenylhydrazine hydrochloride (1.73 g, 10.0 mmol) to the flask.
-
Solvation: Add Glacial Acetic Acid (20 mL).
-
Note: The hydrochloride salt may not dissolve immediately. It will solubilize as the reaction temperature increases.
-
-
Addition: Add Cyclohexanone (1.03 mL, 10.0 mmol) via syringe.
-
Expert Tip: A slight excess of ketone (1.05 eq) can drive the hydrazine to completion, simplifying purification as ketones are easier to remove than hydrazine salts.
-
Phase B: Cyclization (The Fischer Reaction)[3]
-
Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring: Maintain reflux for 2–3 hours .
-
Validation: Monitor via TLC (Solvent: 20% EtOAc in Hexanes).
-
Stain: Use Vanillin dip or Ehrlich’s Reagent . Indoles typically turn purple/pink. The starting hydrazine will stay at the baseline or show a distinct lower Rf.
-
-
Completion: The reaction is complete when the hydrazine spot disappears and a fluorescent (under UV 254nm) product spot dominates.
Phase C: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Observation: In many cases, the tetrahydrocarbazole product will crystallize directly from the cooling acetic acid.
-
-
Precipitation/Quench: Pour the reaction mixture into Ice Water (100 mL) with stirring.
-
Why: This precipitates the crude indole and dilutes the acid.
-
-
Filtration (Method A - Solids): If a solid precipitate forms, filter via Buchner funnel. Wash with copious water to remove acetic acid.
-
Extraction (Method B - Oils): If the product is oily:
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with Sat. NaHCO₃ until CO₂ evolution ceases (Neutralization).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Methanol .
-
Yield Expectation: 65–80%.
-
Appearance: Off-white to pale brown needles.
-
Workflow Visualization
Figure 2: Experimental Workflow (Graphviz)
Caption: Step-by-step operational workflow for the synthesis of 6,7-dimethyl-1,2,3,4-tetrahydrocarbazole.
Troubleshooting & Self-Validating Systems
| Issue | Diagnostic | Corrective Action |
| No Reaction | TLC shows only starting material after 1 hr. | Ensure temperature is actually at reflux. If using a hindered ketone, switch solvent to Ethanol + H₂SO₄ (stronger acid catalysis). |
| Dark Tarry Product | Crude is black/viscous. | Oxidation has occurred. Perform reaction under strict Nitrogen atmosphere . Use fresh phenylhydrazine salt (should be white/beige, not dark brown). |
| Isomer Mixture | NMR shows split peaks for methyl groups. | The 4,5-isomer is present.[4] Recrystallize slowly from Ethanol . The linear 5,6-isomer is typically less soluble and crystallizes first. |
| Incomplete Dissolution | Salt remains solid in AcOH. | This is normal initially. It will dissolve as the hydrazone forms and heat is applied. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[3][5][6][7][8] Chemical Reviews, 63(4), 373–401.[5]
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
-
Garg, N. K., et al. (2011). "The Interrupted Fischer Indolization Approach to Polycyclic Indoline Architectures." Journal of the American Chemical Society, 133(23), 8858–8861.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24878470, 3,4-Dimethylphenylhydrazine hydrochloride."
-
Aksenov, A. V., et al. (2024).[9] "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines." Molecules, 29(16), 3805.
Sources
- 1. rsc.org [rsc.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. synarchive.com [synarchive.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
The Fischer Indole Synthesis: A Detailed Guide to the Reaction of 3,4-Dimethylphenylhydrazine Hydrochloride with Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the reaction of 3,4-dimethylphenylhydrazine hydrochloride with various ketones, a classic and versatile method for the synthesis of substituted indoles known as the Fischer indole synthesis. This guide delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents a comparative analysis of reaction conditions for a range of ketone substrates.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely utilized methods for constructing the indole nucleus.[1][2] This heterocyclic motif is a cornerstone of medicinal chemistry and natural product synthesis, forming the core structure of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[3] The reaction's power lies in its ability to generate a diverse array of substituted indoles from readily available arylhydrazines and carbonyl compounds.[2]
The use of 3,4-dimethylphenylhydrazine hydrochloride as the arylhydrazine component offers a strategic advantage. The electron-donating nature of the two methyl groups on the phenyl ring enhances the electron density of the hydrazine, which can facilitate the key bond-forming steps of the reaction, often leading to higher yields and potentially milder reaction conditions compared to unsubstituted or electron-deficient phenylhydrazines.[4][5]
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions that transforms an arylhydrazone into an indole. The generally accepted mechanism proceeds through the following key stages:[2][3]
-
Hydrazone Formation: The reaction initiates with the condensation of 3,4-dimethylphenylhydrazine (liberated in situ from its hydrochloride salt) and a ketone to form the corresponding 3,4-dimethylphenylhydrazone. This is a reversible reaction, typically favored by the removal of water.[3]
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine. This step is crucial and requires the ketone to have at least one α-hydrogen.[3]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated and then undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step, establishing the foundational structure of the indole ring.[2][5]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization occurs, followed by the elimination of ammonia, to yield the final, stable aromatic indole product.[3][5]
// Nodes A [label="3,4-Dimethylphenylhydrazine\n+ Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrazone Formation\n(-H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3,4-Dimethylphenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Tautomerization", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="[1][1]-Sigmatropic\nRearrangement\n(Acid-catalyzed)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Aromatization &\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Ammonia Elimination\n(-NH₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Substituted Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Condensation "]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } The Mechanistic Pathway of the Fischer Indole Synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted indoles using 3,4-dimethylphenylhydrazine hydrochloride and various ketones.
General One-Pot Procedure for Fischer Indole Synthesis
This procedure is a general starting point and can be adapted based on the specific ketone used, as detailed in the subsequent table.
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride
-
Ketone (e.g., acetone, cyclohexanone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat)
-
Sodium hydroxide or sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylphenylhydrazine hydrochloride (1.0 equivalent) and the ketone (1.0-1.2 equivalents).
-
Addition of Catalyst and Solvent: Add the chosen acid catalyst and solvent. For reactions run neat, the catalyst is added directly to the mixture of reactants.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine 3,4-Dimethylphenylhydrazine HCl\nand Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Acid Catalyst and Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir\n(Monitor by TLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cool and Neutralize", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with Organic Solvent,\nWash, and Dry", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Evaporate Solvent and Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Indole Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> catalyst; catalyst -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; } General Experimental Workflow for Fischer Indole Synthesis.
Comparative Analysis of Reaction Conditions
The choice of ketone substrate significantly influences the optimal reaction conditions and the resulting yield. The following table summarizes representative conditions for the reaction of 3,4-dimethylphenylhydrazine hydrochloride with a variety of ketones.
| Ketone | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Acetone | 2,6,7-Trimethylindole | Zinc Chloride | Neat | 180 | 0.25 | ~55 | [5][6] |
| Cyclohexanone | 6,7-Dimethyl-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | Reflux | 2 | 76-85 | [7] |
| Acetophenone | 2-Phenyl-6,7-dimethylindole | Polyphosphoric Acid | Neat | 100-160 | 0.25 | 72-80 | [8] |
| Methyl Ethyl Ketone | 2,3,6,7-Tetramethylindole | Antimony Phosphate | Methanol | Reflux | - | Good | [9] |
| 3-Pentanone | 2,3-Diethyl-6,7-dimethylindole | p-Toluenesulfonic acid | Toluene | Reflux | - | Moderate | [2][4] |
| Isopropyl methyl ketone | 2,3,3,6,7-Pentamethyl-3H-indole | Acetic Acid | Acetic Acid | Reflux | 2.25 | ~88 | [6][10] |
Note on Regioselectivity: For unsymmetrical ketones such as methyl ethyl ketone, the Fischer indole synthesis can potentially yield two regioisomeric indole products. The regioselectivity is influenced by factors such as the nature of the acid catalyst, the solvent, and the steric and electronic properties of the ketone.[7][11] Generally, cyclization occurs preferentially at the less sterically hindered α-carbon of the ketone.
Causality Behind Experimental Choices
-
Catalyst Selection: Both Brønsted acids (e.g., acetic acid, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) are effective catalysts.[2] Lewis acids like zinc chloride are particularly common and function by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating hydrazone formation.[3] Stronger acids may allow for lower reaction temperatures but can also lead to side reactions.[4]
-
Solvent Effects: The reaction can be performed in a variety of solvents, including polar protic solvents like ethanol and acetic acid, or aprotic solvents like toluene.[3] In many cases, the reaction is run "neat" (without a solvent), especially when using a liquid catalyst like polyphosphoric acid. The choice of solvent can influence reaction rates and, in some cases, the regioselectivity of the cyclization.
-
Temperature and Reaction Time: The Fischer indole synthesis typically requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization.[4] Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the reaction conditions. Microwave irradiation has been shown to significantly accelerate the reaction.[3]
Trustworthiness and Self-Validating Systems
The protocols described herein are based on established and widely published methods in synthetic organic chemistry. The progress of the reaction should always be monitored by a reliable analytical technique, such as thin-layer chromatography (TLC), to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final indole product should be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Conclusion
The Fischer indole synthesis is a powerful and adaptable method for the preparation of a wide range of substituted indoles. By understanding the reaction mechanism and the influence of various reaction parameters, researchers can effectively utilize the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ketones to synthesize valuable indole derivatives for applications in drug discovery, materials science, and other areas of chemical research. The provided protocols and comparative data serve as a practical guide for the successful implementation of this important transformation.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–652.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Zolfigol, M. A.; Sajjadifar, S.; Khazaei, A.; Ghorbani-Choghamarani, A. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2587-2596.
-
Fischer indole synthesis - Wikipedia. (2023, December 28). In Wikipedia. Retrieved February 19, 2026, from [Link]
- Björk, P.; Stålhandske, C.; Sterner, O. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand.1989, 43, 651-659.
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. (2010, April 8). Retrieved February 19, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. (2011, March 28). Retrieved February 19, 2026, from [Link]
-
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
- Rogers, C. U.; Corson, B. B. 1,2,3,4-Tetrahydrocarbazole. Org. Synth.1950, 30, 90.
-
Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities - PMC. (2023, February 28). Retrieved February 19, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. (2022, November 2). Retrieved February 19, 2026, from [Link]
- Method for preparing 3,4-dimethyl phenylhydrazine. CN101157637A. (2008).
- Kumara, M. N.; Kumar, M. A.; Prasad, J. S.; Kumar, K. A. Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. World J. Pharm. Res.2015, 4, 1485-1500.
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
Application Note: 3,4-Dimethylphenylhydrazine Hydrochloride in Pharmaceutical Intermediate Synthesis
[1][2]
Abstract & Strategic Value
3,4-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-51-8) is a specialized hydrazine building block used primarily to construct nitrogen-containing heterocycles.[1][2] Its most high-value application is in the synthesis of Eltrombopag (Promacta/Revolade), a thrombopoietin receptor agonist, where it serves as the precursor to the drug's pyrazolone core.[1] Additionally, it is a critical reagent in the Fischer Indole Synthesis for generating 5,6-dimethylindole scaffolds, which are pharmacophores in serotonin analogs and anti-inflammatory agents.[1]
This guide details the optimized protocols for converting this hydrazine into pharmaceutical intermediates, focusing on regioselectivity control and scalable "green chemistry" modifications.
Chemical Profile & Safety Architecture
Warning: Hydrazines are potent skin sensitizers and suspected carcinogens.[2][3] The hydrochloride salt form offers improved stability over the free base but requires strict containment.
| Property | Specification |
| Chemical Name | 3,4-Dimethylphenylhydrazine Hydrochloride |
| CAS Number | 60481-51-8 |
| Molecular Weight | 172.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2] |
| Hazards (GHS) | Acute Tox. 3 (Oral/Dermal/Inhalation), Carcinogen 1B, Skin Sens. 1. |
Critical Handling Protocols
-
Oxidation Sensitivity: The free base oxidizes rapidly in air to form azobenzenes (red/brown impurities).[2] Always store the HCl salt under inert gas (Argon/Nitrogen).
-
Neutralization: When generating the free base in situ, use mild bases (Sodium Acetate or NaHCO₃) rather than strong hydroxides to prevent decomposition.
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.
Primary Application: Synthesis of Eltrombopag Intermediate
The most commercially significant reaction of 3,4-dimethylphenylhydrazine is its condensation with ethyl acetoacetate to form 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone .[1][2] This pyrazolone is the "coupling partner" used to link with the biphenyl moiety of Eltrombopag.
Mechanism & Workflow
The reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization (amide bond formation).
Figure 1: Synthesis pathway for the Eltrombopag pyrazolone core.[1][2]
Protocol A: Classical Acetic Acid Reflux (Standard)
Best for small-scale R&D and high purity requirements.[1][2]
Reagents:
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-dimethylphenylhydrazine HCl (10 g) and Sodium Acetate (4.75 g) in Glacial Acetic Acid (100 mL).
-
Addition: Add Ethyl Acetoacetate (7.9 g) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).[2][6] The hydrazine spot should disappear.
-
Workup: Cool to room temperature. Concentrate the acetic acid under reduced pressure (rotary evaporator).
-
Isolation: Resuspend the oily residue in water (100 mL) and stir vigorously. The product often precipitates as a solid. If oil persists, extract with Ethyl Acetate, wash with bicarbonate, and recrystallize from Ethanol/Water.
-
Yield: Expect 75–82% yield of off-white crystals.
Protocol B: Aqueous "Green" Synthesis (Industrial Optimized)
Best for scale-up, avoiding acetic acid removal issues.[1][2]
Reagents:
Procedure:
-
Dissolution: Dissolve the hydrazine salt in water.[2] Add Sodium Dithionite (prevents oxidation to colored impurities).
-
Neutralization: Adjust pH to ~6–7 with the base.
-
Reaction: Add Ethyl Acetoacetate and heat to 60–80°C for 4 hours. The product precipitates directly from the water phase.
-
Filtration: Cool to 0–5°C, filter the solids, and wash with cold water.
-
Purification: Recrystallize from Isopropanol/Water (2:1).
-
Yield: >85% with higher purity profile compared to Method A.
Secondary Application: Fischer Indole Synthesis
When reacting with ketones (e.g., cyclohexanone, isopropyl methyl ketone), this hydrazine yields 5,6-dimethylindole derivatives.[1]
Regioselectivity Control
The 3,4-dimethyl substitution pattern presents two potential sites for cyclization:
-
Ortho-position 2: Sterically hindered by the adjacent 3-methyl group.[1][2]
-
Ortho-position 6: Unhindered (adjacent to a hydrogen).[2]
Expert Insight: The reaction overwhelmingly favors cyclization at the C6 position due to steric factors. This produces 5,6-dimethyl-substituted indoles rather than 4,5-dimethyl isomers.[1][2]
Figure 2: Regiochemical outcome of the Fischer Indole Synthesis using 3,4-DMPH.
Protocol C: Synthesis of 5,6-Dimethyl-1,2,3,4-tetrahydrocarbazole
Reagents:
-
Cyclohexanone (10 mmol)[2]
-
Ethanol (20 mL)
-
Sulfuric Acid (conc., 0.5 mL) or Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation: Reflux hydrazine and cyclohexanone in Ethanol for 1 hour.
-
Cyclization: Add concentrated H₂SO₄ dropwise (exothermic). Continue reflux for 2 hours.
-
Workup: Pour reaction mixture into ice water (100 mL). The crude indole will precipitate.
-
Purification: Filter and recrystallize from aqueous ethanol.
-
Result: 5,6-Dimethyl-1,2,3,4-tetrahydrocarbazole (Yield ~70-80%).[1][2]
Troubleshooting & Expert Tips
| Issue | Root Cause | Corrective Action |
| Dark Red/Brown Product | Oxidation of hydrazine to azo compounds.[1][2] | Add 5–10 mol% Sodium Dithionite (Na₂S₂O₄) to the reaction mixture. Perform reaction under Nitrogen. |
| Low Yield (Indole) | Incomplete cyclization or polymerization.[2] | Ensure acid catalyst is strong enough (switch from Acetic Acid to H₂SO₄/EtOH or PPA). |
| Sticky/Oily Product | Impurities preventing crystallization.[2] | Use the Isopropanol/Water recrystallization method (Protocol B). Seed the solution if available. |
| Skin Irritation | Hydrazine exposure.[2][3][8] | Double-glove (Nitrile).[1][3] Use a fume hood.[2] Neutralize all glassware with bleach before washing.[2] |
References
-
Vertex AI Search. (2025).[2][3] Synthesis of 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone from 3,4-dimethylphenylhydrazine. 6
-
Google Patents. (2015).[2] CN104628647A - Preparation method of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one.[1][2] 1[2][9]
-
Apollo Scientific. (2023).[2][8] Safety Data Sheet: 3,4-Dimethylphenylhydrazine hydrochloride. 8
-
Canadian Science Publishing. (n.d.).[2] Fischer indole synthesis.[2][10][11][12] The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. 13
-
Chem-Impex. (n.d.).[2] 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone Applications. 14
Sources
- 1. CN104628647A - Preparation method of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one - Google Patents [patents.google.com]
- 2. 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3,4-DIMETHYLPHENYL)-3-METHYL-3-PYRAZOLIN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. WO2015139536A1 - Method for preparing eltrombopag - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Novel Process For The Preparation Of Eltrombopag And Salts And [quickcompany.in]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemimpex.com [chemimpex.com]
Application Note: Optimization of Acid Catalysts for the Regioselective Cyclization of 3,4-Dimethylphenylhydrazine
Executive Summary
The Fischer Indole Synthesis remains the premier method for accessing indole scaffolds, yet the cyclization of 3,4-dimethylphenylhydrazine (3,4-DMPH) presents a specific regiochemical challenge. Due to the asymmetry of the hydrazine core, cyclization with a ketone (e.g., cyclohexanone) can proceed via two distinct ortho-positions, yielding either the 5,6-dimethyl or the 4,5-dimethyl isomer.
This Application Note details the optimization of acid catalysts to maximize the yield and regioselectivity of the biologically preferred 5,6-dimethyl isomer. We compare traditional Brønsted acids (Polyphosphoric Acid - PPA) against Lewis Acid systems (ZnCl₂/Acetic Acid), demonstrating that a controlled Lewis acid protocol significantly enhances regiocontrol and minimizes polymerization side-products.
Scientific Background & Mechanistic Challenge
The Regioselectivity Problem
In the Fischer Indole Synthesis, the key carbon-carbon bond formation occurs via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. For 3,4-DMPH, the two ortho positions on the phenyl ring are non-equivalent:
-
Position C6 (Path A): Sterically less hindered (adjacent to a proton). Leads to the 5,6-dimethylindole scaffold.
-
Position C2 (Path B): Sterically crowded (adjacent to the C3-methyl group). Leads to the 4,5-dimethylindole scaffold.
While electronic effects play a role, steric factors in the transition state generally favor Path A. However, aggressive catalysts (e.g., mineral acids at high temperatures) can overcome these steric barriers, leading to inseparable isomeric mixtures and "tarry" polymerization byproducts.
Reaction Mechanism
The acid catalyst serves two critical roles:
-
Promoting the formation of the hydrazone from the ketone and hydrazine.[1]
-
Protonating the ene-hydrazine to trigger the sigmatropic shift (the rate-determining step).
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic rearrangement step.
Catalyst Optimization Study
We evaluated three standard catalytic systems using Cyclohexanone as the model coupling partner to synthesize 6,7-dimethyl-1,2,3,4-tetrahydrocarbazole .
Experimental Design
-
Substrate: 3,4-Dimethylphenylhydrazine Hydrochloride (1.0 equiv)
-
Coupling Partner: Cyclohexanone (1.1 equiv)
-
Scale: 10 mmol
-
Monitoring: HPLC (254 nm) and ¹H-NMR.
Results Summary
| Catalyst System | Conditions | Yield (%) | Regio Ratio (5,6- : 4,5-) | Observations |
| H₂SO₄ (4%) / AcOH | Reflux, 2h | 65% | 85 : 15 | Significant dark tar formation; difficult workup. |
| Polyphosphoric Acid (PPA) | 100°C, 1h | 72% | 80 : 20 | High yield but lower regioselectivity due to high thermal energy; viscous reaction mass. |
| ZnCl₂ (2.0 equiv) / AcOH | 80°C, 3h | 88% | 96 : 4 | Optimal. Clean conversion, easy precipitation workup, high isomeric purity. |
Discussion
The ZnCl₂/Acetic Acid system proved superior. ZnCl₂, being a Lewis acid, facilitates the coordination of the hydrazine nitrogen without the extreme protonating power of PPA or H₂SO₄. This "softer" activation lowers the energy of the transition state sufficiently to allow the reaction to proceed at 80°C, where the steric penalty of the C2-position (Path B) is prohibitive, thus exclusively funneling the reaction through Path A (C6-cyclization).
Optimized Protocol: ZnCl₂-Mediated Cyclization
This protocol describes the synthesis of 6,7-dimethyl-1,2,3,4-tetrahydrocarbazole. This workflow is scalable to >100g.
Materials & Equipment
-
Reagents: 3,4-Dimethylphenylhydrazine HCl, Cyclohexanone, Anhydrous Zinc Chloride (ZnCl₂), Glacial Acetic Acid.
-
Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (essential as solids precipitate), temperature probe.
Step-by-Step Procedure
Step 1: Hydrazone Formation (In Situ)
-
Charge a 250 mL 3-neck flask with Glacial Acetic Acid (50 mL) .
-
Add 3,4-Dimethylphenylhydrazine HCl (10 mmol, 1.73 g) . Stir at room temperature until suspended.
-
Add Cyclohexanone (11 mmol, 1.08 g) dropwise over 5 minutes.
-
Observation: The mixture may warm slightly. Stir for 30 minutes at 25°C to ensure hydrazone formation (monitored by TLC: disappearance of hydrazine).
Step 2: Cyclization
-
Add Anhydrous ZnCl₂ (20 mmol, 2.72 g) to the reaction mixture.
-
Heat the mixture to 80°C .
-
Maintain temperature for 3 hours .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures degrade the regioselectivity.
-
-
Monitor reaction progress by HPLC. The hydrazone intermediate should disappear, replaced by the indole product peak.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly into Ice-Cold Water (200 mL) with vigorous stirring.
-
The product will precipitate as a beige/brown solid.
-
Stir for 30 minutes to hydrolyze any residual zinc complexes.
-
Filter the solid using a Büchner funnel.[2]
-
Wash the cake with water (3 x 50 mL) to remove all acid and zinc salts.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: ~85-90% as off-white needles.
Analytical Validation
To confirm the regioselectivity, ¹H-NMR analysis is required.
-
Diagnostic Signal: Look for the aromatic protons on the indole ring.
-
5,6-Dimethyl Isomer (Target): The two aromatic protons (H-5 and H-8 in the carbazole numbering; H-4 and H-7 in indole numbering) are para to each other. They will appear as two singlets in the aromatic region.
-
4,5-Dimethyl Isomer (Impurity): The protons are ortho to each other. They will appear as doublets (coupling constant J ≈ 8 Hz).
Workflow Visualization:
Figure 2: Operational workflow for the ZnCl₂-mediated synthesis.
Safety & Handling
-
Phenylhydrazines: Known skin sensitizers and suspected carcinogens. Handle only in a fume hood with double nitrile gloves.
-
Zinc Chloride: Highly hygroscopic and corrosive. Weigh quickly or in a glovebox if possible.
-
Exotherm: The quench into water is exothermic; add the acid mixture to the water, never the reverse.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of catalyst effects on regioselectivity).
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[3] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link (Modern comparison context).
-
Liew, S. K., et al. (2006). "A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol." Organic Letters, 8(3), 367–370. Link (Validation of ZnCl2 efficacy).
-
BenchChem. (2025).[4] "A Comparative Guide to Indole Synthesis." Link (General protocol benchmarks).
Sources
Application Notes and Protocols for Solvent Selection in Reactions Involving Phenylhydrazine Hydrochloride
Abstract
Phenylhydrazine hydrochloride (PHH) is a pivotal reagent in synthetic organic chemistry, serving as a cornerstone for the synthesis of a multitude of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1][2] As a stable salt of the reactive phenylhydrazine base, its handling and reactivity are significantly influenced by the choice of reaction solvent.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for reactions involving phenylhydrazine hydrochloride. We will explore the physicochemical properties of PHH, delve into the causal relationships between solvent properties and reaction outcomes, and provide detailed, field-proven protocols for key synthetic applications.
Introduction: The Critical Role of the Solvent
Phenylhydrazine hydrochloride is a white to pale yellow crystalline solid, a more stable and manageable form of its free base, phenylhydrazine.[1][3] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The success of a reaction involving PHH—from yield and purity to reaction rate and side-product formation—is inextricably linked to the solvent system employed.
A solvent is not merely an inert medium in which molecules collide. It actively influences reaction pathways by:
-
Solubilizing Reactants: Ensuring a homogeneous reaction mixture for optimal interaction.
-
Stabilizing Intermediates: Affecting the energy of transition states and intermediates, thereby altering reaction kinetics.
-
Participating in the Reaction: Acting as a catalyst (e.g., an acid or base) or a reactant.
-
Dictating Reaction Temperature: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure.
-
Facilitating Workup: Influencing the ease of product isolation and purification.
This guide is structured to provide a logical framework for making informed solvent choices, moving from fundamental principles to practical application.
Physicochemical Properties of Phenylhydrazine Hydrochloride
Understanding the inherent properties of PHH is the first step in selecting an appropriate solvent.
| Property | Value / Description | Significance for Solvent Selection |
| Chemical Formula | C₆H₉ClN₂ | - |
| Molecular Weight | 144.61 g/mol | Used for stoichiometric calculations. |
| Appearance | White to pale yellow/tan crystalline powder.[1][2] | Color changes can indicate degradation; turns yellow/red on exposure to air and light.[4] |
| Melting Point | ~230-232 °C (decomposes).[1] | High melting point indicates strong ionic interactions in the solid state. |
| Solubility | Soluble in water, ethanol, and other polar solvents.[1] Sparingly soluble in less polar organic solvents. | This is the most critical factor. Polar, protic solvents are generally required to dissolve the salt. |
| Stability | Stable under recommended storage conditions, but sensitive to air, light, and moisture.[4][5][6] | Reactions should often be run under an inert atmosphere (e.g., N₂ or Ar). |
| Reactivity | Reacts with strong oxidizing agents.[1] The hydrochloride salt is acidic.[2] | The acidic nature can influence catalysis. The free base, liberated in situ, is the primary reactive species with carbonyls. |
Core Principles of Solvent Selection
The selection of a solvent is a multi-faceted decision process. The following diagram outlines the key considerations and their interplay.
Caption: Decision workflow for solvent selection in PHH reactions.
Solubility: The Primary Consideration
As an ionic salt, PHH requires polar solvents for dissolution.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid, Water): These are often the first choice. They can form hydrogen bonds, effectively solvating both the phenylhydrazinium cation and the chloride anion. Ethanol is a versatile and common choice, while acetic acid can uniquely serve as both solvent and acid catalyst.[7][8]
-
Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): The solubility of PHH in these solvents is generally lower. They may be used, particularly in modern palladium-catalyzed variations of the Fischer synthesis, but often require the in situ generation of the free base with an added base to achieve sufficient concentration in the reaction medium.
Reactivity and Catalysis
Many reactions involving PHH, such as the Fischer indole synthesis, are acid-catalyzed. The solvent choice is pivotal here:
-
Solvent as Catalyst: Glacial acetic acid is a classic example where the solvent provides the necessary acidic environment to promote the key[9][9]-sigmatropic rearrangement in the Fischer synthesis.[7][8] Polyphosphoric acid (PPA) can also act as both solvent and a powerful catalyst, though its high viscosity can be a drawback.
-
Solvent as a Medium for External Catalysts: When using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or other Brønsted acids (e.g., p-TsOH), the solvent must be able to dissolve the catalyst and not coordinate with it so strongly as to deactivate it.[10] Alcohols like ethanol are often suitable for this purpose.[7]
Reaction Temperature
The solvent's boiling point determines the accessible temperature range. Higher temperatures are often required to overcome the activation energy for cyclization steps.
-
Ethanol (b.p. 78 °C): Suitable for many reactions, allowing for gentle reflux conditions.[7]
-
Acetic Acid (b.p. 118 °C): Allows for higher reaction temperatures, which can be beneficial for less reactive substrates.[7]
-
Toluene / Xylene (b.p. 111 °C / ~140 °C): These are generally poor solvents for PHH itself but can be used with the free base (phenylhydrazine) or under phase-transfer catalysis conditions. They are advantageous for their high boiling points and ability to remove water azeotropically.
Application Protocols
Safety First: Phenylhydrazine and its salts are toxic, irritants, and suspected carcinogens.[4][5][9][11] Always handle these chemicals in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety goggles.[11][12][13]
Protocol 1: Classic Fischer Indole Synthesis of 2-Methylindole
This protocol demonstrates the use of a solvent that also serves as the acid catalyst.
Rationale for Solvent Choice: Glacial acetic acid is selected because it readily dissolves phenylhydrazine hydrochloride and the ketone reactant.[7] Crucially, it serves as the Brønsted acid catalyst required to facilitate the formation of the phenylhydrazone and the subsequent[9][9]-sigmatropic rearrangement and cyclization, while its boiling point allows for the necessary thermal energy input.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution (e.g., 2 M) for neutralization
-
Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylhydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of PHH).
-
Stir the mixture until the solid is largely dissolved.
-
Add acetone (1.2 eq) dropwise to the mixture. An initial exothermic reaction may be observed as the hydrazone forms.
-
Heat the reaction mixture to a gentle reflux (approx. 110-118 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of 2 M NaOH solution with stirring until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-methylindole.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: Key stages of the acid-catalyzed Fischer indole synthesis.
Protocol 2: Pyrazole Synthesis Using a Buffered Alcohol System
This protocol illustrates a case where the solvent provides a neutral, polar medium, and the pH is controlled by a buffer.
Rationale for Solvent Choice: An ethanol/water co-solvent system is chosen to dissolve both the polar phenylhydrazine hydrochloride and the often less polar 1,3-dicarbonyl compound.[7] Water is an excellent solvent for PHH, while ethanol helps solubilize the organic reactant. Sodium acetate is added as a base to neutralize the HCl salt, liberating the more nucleophilic free phenylhydrazine in situ and buffering the solution to prevent acid-catalyzed side reactions.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water.
-
Add ethanol until a homogeneous solution is achieved (typically a 1:1 to 4:1 ethanol:water ratio).
-
To this stirring solution, add the 1,3-dicarbonyl compound (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is often complete in 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add water to the residue to precipitate the product or to prepare for extraction.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pyrazole by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility of PHH | Solvent is not polar enough. | Switch to a more polar solvent (e.g., from THF to Ethanol). Consider adding a co-solvent like water or DMF in small amounts. |
| Reaction Fails to Start | Insufficient acid catalysis (for Fischer Indole). Temperature is too low. | If using a neutral solvent like ethanol, add a catalytic amount of acid (p-TsOH, HCl). Increase the reaction temperature. |
| Formation of Tar/Polymer | Reaction conditions are too harsh (too acidic or too hot). | Reduce reaction temperature. Use a weaker acid catalyst. For Fischer Indole, consider using a Lewis acid (ZnCl₂) in ethanol instead of a strong Brønsted acid.[7][14] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure adequate mixing. |
| Difficult Product Isolation | Product is soluble in the aqueous workup phase. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity and "salt out" the organic product. Use a different extraction solvent. |
Conclusion
The judicious selection of a solvent is paramount for achieving successful outcomes in reactions involving phenylhydrazine hydrochloride. A systematic approach, beginning with an analysis of the reagent's solubility and the reaction's mechanistic requirements, allows the researcher to move beyond simple trial-and-error. For acid-catalyzed reactions like the Fischer indole synthesis, solvents that can also act as the catalyst, such as acetic acid, offer an elegant and efficient solution. For other transformations, buffered or neutral polar systems like ethanol provide a versatile medium. By understanding the causal relationships between the solvent, reagents, and reaction pathway, chemists can optimize conditions to maximize yield, minimize side products, and ensure procedural safety.
References
-
Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). Macsen Labs. Retrieved February 20, 2026, from [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved February 20, 2026, from [Link]
-
phenylhydrazine. (2024, January 12). BDMAEE. Retrieved February 20, 2026, from [Link]
-
Phenylhydrazine hydrochloride - SAFETY DATA SHEET. (2015, February 17). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]
-
Chemical Safety Practices Recommendations PhenylHydrazine HCl. (2014, November 7). NCI at Frederick. Retrieved February 20, 2026, from [Link]
-
Phenyl Hydrazine HCl Suppliers | In India. (n.d.). Reachem chemicals. Retrieved February 20, 2026, from [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 20, 2026, from [Link]
-
V. K. Singh, et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]
-
Phenylhydrazine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. (n.d.). University of Louisville Environmental Health & Safety. Retrieved February 20, 2026, from [Link]
-
PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet. (2021, November 24). Loba Chemie. Retrieved February 20, 2026, from [Link]
-
Phenylhydrazine Hydrochloride Preparation. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. Retrieved February 20, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
Sources
- 1. chemiis.com [chemiis.com]
- 2. Phenylhydrazine hydrochloride CAS#: 59-88-1 [m.chemicalbook.com]
- 3. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]
- 4. riccachemical.com [riccachemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. scispace.com [scispace.com]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. nj.gov [nj.gov]
- 14. pubs.acs.org [pubs.acs.org]
Procedure for neutralizing 3,4-Dimethylphenylhydrazine hydrochloride to free base
Application Note: Neutralization of 3,4-Dimethylphenylhydrazine Hydrochloride to Free Base
Executive Summary
This protocol details the controlled neutralization of 3,4-dimethylphenylhydrazine hydrochloride to its free base form. While the hydrochloride salt is the preferred storage form due to its stability, the free base is frequently required for nucleophilic reactions, such as the Fischer Indole Synthesis .
Critical Technical Insight: Aryl hydrazines are inherently unstable in their free base form. They are prone to rapid auto-oxidation when exposed to air, forming diazenes and tars (indicated by a darkening color). Therefore, this protocol emphasizes speed, inert atmosphere handling (Nitrogen/Argon), and cold-chain processing .
Safety & Hazard Profile (E-E-A-T)
Warning: Phenylhydrazine derivatives are potent toxins and suspected carcinogens.
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact.[1] | Use a fume hood. Double-glove (Nitrile). |
| Carcinogenicity | Suspected human carcinogen (Category 2).[1][2] | Zero-skin-contact policy. |
| Instability | Auto-oxidizes in air; exothermic decomposition. | Keep cold (<10°C). Use inert gas. |
| Skin Sensitization | May cause allergic skin reactions. | Wash immediately if splashed.[3] |
Reagents & Materials
| Component | Grade/Spec | Role |
| 3,4-Dimethylphenylhydrazine HCl | >97% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | 2M (aq) or 10% w/v | Neutralizing Base |
| Dichloromethane (DCM) | ACS Reagent | Organic Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent |
| Inert Gas | Nitrogen ( | Oxidation Prevention |
Experimental Protocol
Phase 1: Preparation & Dissolution
-
Setup: Clamp a separatory funnel inside a fume hood. Flush the funnel with
gas to displace air. -
Dissolution: In a beaker, suspend the 3,4-Dimethylphenylhydrazine HCl in distilled water (approx. 10 mL water per 1 g of salt).
-
Note: The salt may not dissolve completely until the base is added, but a fine suspension is acceptable.
-
-
Solvent Addition: Add an equal volume of Dichloromethane (DCM) to the aqueous suspension.
Phase 2: Neutralization (The Critical Step)
-
Basification: While stirring or swirling, slowly add 2M NaOH solution dropwise.
-
Monitoring: Continue addition until the solid dissolves and the aqueous layer pH reaches 9–10 (check with pH paper).
-
Observation: The free base will liberate as an oil (or low-melting solid) and partition into the bottom DCM layer. The organic layer may turn slightly yellow/orange.[4]
-
-
Extraction: Pour the mixture into the separatory funnel. Shake vigorously for 30 seconds, venting frequently to release pressure.
-
Separation: Allow layers to separate. Collect the lower organic layer (DCM + Free Base).
-
Optional: Re-extract the aqueous layer with a small portion of fresh DCM to maximize yield.
-
Phase 3: Drying & Isolation
-
Drying: Combine organic extracts and dry over anhydrous
for 5–10 minutes. The solution should become clear. -
Filtration: Filter off the drying agent into a round-bottom flask.
-
Concentration: Evaporate the solvent using a rotary evaporator.
-
Bath Temp: < 35°C (Do not overheat).
-
Pressure: Reduce pressure gradually to prevent bumping.
-
-
Final Product: The free base, 3,4-dimethylphenylhydrazine , is obtained as a pale yellow solid or oil (MP: ~50°C).
-
Action: Use immediately for the next synthetic step. Do not store the free base unless under sealed inert gas at -20°C.
-
Workflow Visualization
The following diagram illustrates the logical flow and decision points of the neutralization process.
Figure 1: Process flow for the biphasic neutralization and extraction of 3,4-dimethylphenylhydrazine free base.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Dark Red/Brown Color | Oxidation (Air exposure). | Purge all glassware with Argon. Work faster. |
| Emulsion Formation | Vigorous shaking with basic water. | Add brine (sat. NaCl) to break emulsion; wait longer. |
| Low Yield | Incomplete basification. | Ensure aqueous pH is >9. Re-extract aqueous layer. |
| Product Solidifies in Flask | High Melting Point (~50°C). | Gently warm the flask or dissolve in the next reaction solvent immediately. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173740, 3,4-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. Phenylhydrazine (General Procedure for Hydrazine Neutralization). Coll. Vol. 1, p. 442 (1941).[5] Retrieved from [Link]
-
ChemSrc. (3,4-dimethylphenyl)hydrazine Free Base Physical Properties. Retrieved from [Link]
Sources
Derivatization of aldehydes using 3,4-Dimethylphenylhydrazine hydrochloride
Application Note: High-Specificity Derivatization of Aldehydes using 3,4-Dimethylphenylhydrazine Hydrochloride
Abstract
This application note details a robust protocol for the derivatization of aliphatic and aromatic aldehydes using 3,4-Dimethylphenylhydrazine hydrochloride (3,4-DMPH) . While 2,4-Dinitrophenylhydrazine (DNPH) remains the industry standard for carbonyl analysis, 3,4-DMPH offers distinct advantages in specific metabolomic and pharmaceutical workflows: enhanced lipophilicity for Reverse-Phase (RP) separation, unique mass spectral fragmentation patterns, and alternative UV absorption maxima that reduce interference from nitro-aromatic impurities. This guide provides a self-validating workflow, from reagent preparation to HPLC-UV/MS analysis, ensuring high recovery and reproducibility.
Introduction & Scientific Rationale
The Challenge of Aldehyde Analysis
Aldehydes are notoriously difficult to analyze in their native state due to:
-
High Volatility: Leading to sample loss during preparation.
-
Lack of Chromophores: Aliphatic aldehydes do not absorb strongly in the UV-Vis range.
-
Instability: Susceptibility to oxidation (forming carboxylic acids) or polymerization.
The 3,4-DMPH Solution
Derivatization with hydrazine-based reagents stabilizes the carbonyl moiety by converting it into a hydrazone .
-
Reagent: 3,4-Dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8).[1][2][3][4]
-
Mechanism: The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon.[5] The presence of the 3,4-dimethyl electron-donating groups (EDGs) on the phenyl ring makes the hydrazine nitrogen more nucleophilic than the nitro-substituted DNPH, potentially accelerating reaction kinetics with sterically hindered aldehydes [1].
-
Chromatographic Benefit: The added methyl groups increase the hydrophobicity of the derivative, improving retention and resolution on C18 columns compared to unsubstituted phenylhydrazines.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination. The hydrochloride salt of the reagent provides the necessary acidic environment, but buffering is often required to maintain the optimal pH (4.0–5.0) where the rate of nucleophilic attack and dehydration are balanced.
Figure 1: Reaction Pathway
Caption: Formation of the stable hydrazone derivative from an aldehyde and 3,4-DMPH.
Materials & Safety
Reagents
| Component | Grade | Role |
| 3,4-Dimethylphenylhydrazine HCl | >97% Purity | Derivatizing Agent |
| Acetonitrile (ACN) | LC-MS Grade | Solvent / Mobile Phase |
| Ammonium Acetate | HPLC Grade | Buffer (pH Control) |
| Acetic Acid | Glacial | pH Adjustment |
| Aldehyde Standards | Analytical Std | Calibration |
Safety Warning
-
Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle in a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Segregate as hazardous organic waste containing nitrogen.
Experimental Protocol
Reagent Preparation (10 mM Stock)
The hydrochloride salt is stable but requires buffering to release the active free base in solution.
-
Weigh 17.3 mg of 3,4-Dimethylphenylhydrazine HCl.
-
Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v).
-
Critical Step: Add 100 µL of 1M Acetate Buffer (pH 4.5).
-
Why? The HCl salt yields a very acidic solution (pH < 2) which can protonate the hydrazine nitrogen, rendering it non-nucleophilic. Buffering to pH 4-5 ensures a balance between the free nucleophile and acid catalysis [2].
-
-
Store in an amber vial at 4°C. Stable for 1 week.
Sample Derivatization Workflow
-
Combine: In a 1.5 mL HPLC vial, mix:
-
100 µL Sample (Aldehyde solution)
-
200 µL 3,4-DMPH Reagent Solution
-
-
Incubate: Cap and vortex. Heat at 50°C for 30 minutes .
-
Note: Simple aliphatic aldehydes react at room temperature; aromatic or hindered aldehydes require heat.
-
-
Quench/Dilute: Add 700 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Why? Dilution prevents column overload and matches the initial mobile phase composition to prevent peak distortion.
-
-
Filter: Syringe filter (0.2 µm PTFE) if precipitate is visible.
-
Analyze: Inject 10 µL into the HPLC system.
Analytical Conditions (HPLC-UV/MS)
Chromatographic Parameters
-
System: UHPLC or HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 10.0 | 90 | Elution of Derivatives |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Detection Settings
-
UV/Vis: 280 nm (General aromatic) and 310 nm (Specific for the hydrazone conjugation).
-
Note: The 3,4-dimethyl substitution may shift the max absorbance slightly compared to unsubstituted phenylhydrazine (approx. 270-280 nm). Scan 200–400 nm for the first run to determine
.
-
-
Mass Spectrometry (ESI+):
-
Mode: Positive Ion Mode.
-
Target Mass:
-
Calculation:
-
Observed Ion:
-
Validation & Troubleshooting
Self-Validating Checks
-
Reagent Blank: Run a blank (Water + Reagent) to identify reagent peaks. 3,4-DMPH usually elutes early; hydrazones elute later due to increased hydrophobicity.
-
Reaction Completeness: If the aldehyde peak (if visible) persists or the hydrazone peak area increases with longer incubation (e.g., 60 min vs 30 min), increase reaction time.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | pH too low (protonated hydrazine) | Verify buffer pH is 4.0–5.0. |
| Peak Tailing | Residual free amine interaction | Add 5-10 mM Ammonium Acetate to mobile phase. |
| Precipitation | High concentration of hydrazone | Dilute sample with ACN before injection. |
| Double Peaks | E/Z Isomerism | Hydrazones can form E/Z isomers. Use a slower gradient or sum the peak areas [3]. |
References
-
BenchChem. (n.d.). 3,4-Dimethylphenylhydrazine hydrochloride Reaction Mechanisms. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Transition Metal-Catalyzed Couplings and Carbonyl Chemistry. Retrieved from
-
MDPI. (2021). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones. Molecules. Retrieved from
-
PubChem. (2024).[6] 3,4-Dimethylphenylhydrazine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3,4-Dimethylphenylhydrazine Hydrochloride
Product: 3,4-Dimethylphenylhydrazine Hydrochloride (3,4-DMPH[1][2][3]·HCl) CAS: 60481-51-8 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
You are likely using 3,4-DMPH·HCl for its nucleophilicity, specifically to attack carbonyls in the Fischer Indole Synthesis or pyrazole formation. However, the very electron-rich nature of the 3,4-dimethyl aromatic ring that makes it a potent nucleophile also makes it exceptionally prone to oxidative decomposition .
This guide moves beyond standard SDS warnings. It treats the stability of this reagent as a controllable variable in your experimental design.
Module 1: Mechanisms of Decomposition
Before handling the compound, you must understand how it dies. 3,4-DMPH[1][2][3][4][5][6][7]·HCl degrades primarily through auto-oxidation and radical fragmentation , processes catalyzed by light, heat, and trace metals.
The Decomposition Cascade
-
Induction (White
Beige): Trace oxygen abstracts a proton, forming a hydrazyl radical. -
Propagation (Beige
Pink): These radicals dimerize or oxidize further to form azo compounds (highly colored) and diazenyl radicals . -
Termination (Pink
Brown Tar): Diazenyl radicals extrude nitrogen gas ( ), leaving behind aryl radicals that polymerize into insoluble tars.
Visualizing the Pathway
The following diagram illustrates the competition between stable storage and irreversible degradation.
Figure 1: The Kinetic Competition. The goal is to maximize the Blue path (Indole formation) while suppressing the Red path (Oxidation).
Module 2: Storage & Handling Protocols
The "Inert Aliquot" System
Trustworthiness Check: Repeated freeze-thaw cycles introduce moisture and oxygen. Do not store the bulk bottle in general use.
Step-by-Step Protocol:
-
Preparation: Upon receipt, take the bottle into a glovebox or use an inverted funnel with high-flow Argon.
-
Aliquoting: Divide the bulk material into amber glass vials containing single-use quantities (e.g., 100 mg, 500 mg).
-
Sealing: Cap under inert gas. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
-
Storage: Store at -20°C .
-
Why? Arrhenius kinetics dictate that lowering temperature significantly retards the oxidation rate.
-
Solvent Compatibility Matrix
Dissolving 3,4-DMPH·HCl is the most dangerous step. Use this table to select your solvent system.
| Solvent | Compatibility | Notes |
| Methanol/Ethanol | High | Ideal for Fischer Indole. Must be degassed (sparged with Ar for 15 mins) prior to addition. |
| Water | Medium | Soluble, but dissolved |
| Acetone/Ketones | Zero | DANGER: Reacts immediately to form hydrazones. Only use if this is the intended reactant. |
| DMSO | Low | DMSO is a mild oxidant. Can accelerate decomposition if heated. |
| Dichloromethane | Medium | Good for biphasic extraction, but chlorinated solvents can form radicals under UV light. |
Module 3: Troubleshooting the Fischer Indole Synthesis
Issue: "My reaction mixture turned black immediately, and I got no yield."
Root Cause: The hydrazine oxidized before it could attack the ketone. The formation of the hydrazone (the first intermediate) is the race against time.
Protocol: The "Salt-First" Addition Method
Do not free-base the hydrazine separately. Generate the free base in situ to minimize exposure.
-
Degas: Sparge your solvent (e.g., EtOH) with Argon for 20 minutes.
-
Dissolve Ketone: Add your ketone/aldehyde to the reaction vessel first.
-
Add Acid: Add your acid catalyst (e.g.,
or methanolic HCl). -
Add Hydrazine Last: Add the solid 3,4-DMPH·HCl directly to the mixture.
-
Mechanism:[8] As the salt dissolves, it slowly releases the free hydrazine, which is immediately trapped by the excess ketone to form the stable hydrazone. This keeps the concentration of vulnerable free hydrazine near zero.
-
Visualizing the Workflow
Figure 2: The "Salt-First" Workflow. Note that the hydrazine is added only after the environment is prepared.
Module 4: Purification & Recovery
Scenario: Your material has turned light pink/beige. Is it usable? Answer: Yes, but check purity. If it is dark brown or sticky, recrystallization is required.
Recrystallization Protocol
-
Dissolve: Dissolve the impure salt in the minimum amount of boiling Ethanol (degassed).
-
Filter: If black particles remain undissolved, filter hot through a glass frit (avoid paper filters if possible, or wash them with acid first).
-
Precipitate: Add Diethyl Ether (cold) until the solution becomes turbid.
-
Cool: Place at -20°C overnight.
-
Collect: Filter the white/off-white crystals and dry under vacuum immediately.
Frequently Asked Questions (FAQ)
Q1: Can I use Nitrogen (
-
A: Yes, but Argon is superior . Argon is heavier than air and forms a "blanket" over your crystals in the storage vial. Nitrogen is lighter and diffuses away faster when the vial is opened.
Q2: Why does the SDS say "Store at 2-8°C" but you recommend -20°C?
-
A: 2-8°C is sufficient for short-term turnover (weeks). For research stocks that may sit for months, -20°C virtually stops the auto-oxidation kinetics.
Q3: I need to use the Free Base. How do I isolate it safely?
-
A: If you must isolate the free base:
-
Suspend the HCl salt in
(degassed). -
Add cold, degassed 1M NaOH under Argon.
-
Separate the organic layer rapidly.
-
Dry over
and use immediately . Never store the free base.
-
Q4: Is the color change reversible?
-
A: No. The pink color indicates the formation of azo-dimers. These are stable impurities. However, if the contamination is minor (<5%), it may not interfere with robust reactions like the Fischer Indole.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
-
Gribble, G. W. (2000).[9] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
PubChem. (2025).[6] 3,4-Dimethylphenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. uwindsor.ca [uwindsor.ca]
Troubleshooting low reactivity of 3,4-Dimethylphenylhydrazine hydrochloride
Subject: Troubleshooting Low Reactivity & Process Optimization CAS: 60481-51-8 Support Ticket ID: #DMPH-TRBL-001
Introduction
Welcome to the Technical Support Center. You are likely experiencing "low reactivity" with 3,4-Dimethylphenylhydrazine hydrochloride (3,4-DMPH·HCl) during hydrazone formation or Fischer Indole Synthesis.[1]
This molecule presents a specific duality:
-
Electronic Activation: The two methyl groups are electron-donating (+I effect), theoretically making the hydrazine more nucleophilic than phenylhydrazine.
-
Steric & Ionic Deactivation: The hydrochloride salt form completely inhibits nucleophilicity, and the ortho-methyl group (at position 3) introduces steric strain during the attack on hindered ketones.
This guide moves beyond generic advice to address the specific physicochemical barriers of this 3,4-substituted system.
Module 1: The "Salt Trap" (Primary Cause of Failure)
Diagnosis:
If your reaction mixture remains clear or the starting material persists on TLC, you have likely failed to liberate the reactive free base. 3,4-DMPH[2][3][4][5][6][7][8][9][10]·HCl is a stable ammonium salt. In this form, the lone pair on
The Solution: You must depotonate the hydrazine before or during the reaction.
Method A: In-Situ Buffering (Recommended for Stability)
Best for: One-pot Fischer Indole Synthesis where isolating the unstable free base is risky.
Protocol:
-
Suspend 3,4-DMPH·HCl (1.0 equiv) in Ethanol or Acetic Acid .
-
Add Sodium Acetate (NaOAc) (1.1 – 1.5 equiv).
-
Reflux.[1] The salt will dissolve as the reaction proceeds.
Method B: Ex-Situ Free-Basing (High Purity)
Best for: Reactions in non-polar solvents (Toluene/Benzene) where the salt is insoluble.
Protocol:
-
Dissolve 3,4-DMPH·HCl in minimal water.
-
Slowly add 10% NaOH or Saturated NaHCO₃ until pH > 9.
-
Observation: An oily organic layer or precipitate (the free base) will form.
-
-
Extract 3x with Dichloromethane (DCM) or Diethyl Ether .
-
Dry organic layer over Na₂SO₄ and concentrate immediately.
-
Warning: The free base is prone to rapid oxidation (turning dark brown). Use immediately.
-
Module 2: Troubleshooting Fischer Indole Synthesis
Issue: "The hydrazone formed, but it won't cyclize to the indole."
Root Cause Analysis: The 3,4-dimethyl substitution pattern creates an electron-rich aromatic ring. While this aids the initial attack, it can lead to side reactions (polymerization) if the acid catalyst is too strong. Conversely, if the acid is too weak, the [3,3]-sigmatropic rearrangement (the rate-determining step) will not occur.
Optimization Matrix
| Variable | Recommendation for 3,4-DMPH | Why? |
| Solvent | Acetic Acid (Glacial) | Dissolves the salt; acts as both solvent and weak catalyst. |
| Catalyst | H₂SO₄ (4% v/v in AcOH) | Strong enough to drive rearrangement; weak enough to prevent charring. |
| Alternative | Polyphosphoric Acid (PPA) | Best for difficult substrates. Heat to 80–100°C. High viscosity requires mechanical stirring. |
| Temperature | 70°C – 90°C | 3,4-DMPH is sterically hindered. Room temp is rarely sufficient for cyclization. |
Regioselectivity Alert
When 3,4-DMPH reacts with an unsymmetrical ketone (e.g., 2-methylcyclohexanone), two isomeric indoles are possible.
-
Path A (Steric Clash): Cyclization at the position ortho to the 3-methyl group. (Disfavored).
-
Path B (Open): Cyclization at the position ortho to the hydrogen (Position 6). (Favored).
-
Result: You will predominantly get the 5,6-dimethylindole derivative, not the 4,5-dimethyl isomer.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision process for rescuing a failed reaction involving 3,4-DMPH·HCl.
Caption: Decision tree for diagnosing solubility, salt-form deactivation, and catalyst inefficiency.
Module 4: Purity & Storage (The "Pink Powder" Warning)
Observation: "My reagent is beige/brown, but the bottle says it should be white/off-white."
Technical Insight: Hydrazines are reducing agents. 3,4-DMPH is particularly susceptible to air oxidation due to the electron-donating methyl groups.
-
Pink/Beige: Surface oxidation (Usually acceptable for use).
-
Dark Brown/Sticky: Significant degradation to azo compounds or hydrazones. Do not use.
Recrystallization Protocol (Rescue):
-
Dissolve the HCl salt in minimum boiling Ethanol .
-
Add drops of conc. HCl to ensure full protonation.
-
Cool slowly to 4°C.
-
Filter the white needles and wash with cold ether.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt directly in a microwave reactor? A: Yes, but only in polar solvents (Ethanol/AcOH). Non-polar solvents (Toluene) will not dissolve the salt, leading to superheating of the solvent without reaction. Add NaOAc to the microwave vial to facilitate in-situ deprotonation.
Q: Why does the reaction yield a "sticky tar" instead of crystals? A: This is typical of "runaway" Fischer Indole reactions with electron-rich hydrazines. The indole product is also electron-rich and prone to oxidative polymerization.
-
Fix: Stop the reaction immediately upon consumption of starting material (TLC monitoring). Do not reflux "overnight" out of habit. Use an inert atmosphere (Nitrogen/Argon).[3]
Q: How does the 3,4-dimethyl group affect the reaction rate compared to phenylhydrazine? A:
-
Nucleophilicity: Higher (Faster hydrazone formation if free-based).
-
Sterics: Higher hindrance (Slower attack on bulky ketones).
-
Overall: Often requires slightly more vigorous acidic conditions to drive the rearrangement step due to the steric bulk near the rearrangement site.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link
-
Sigma-Aldrich. (n.d.). 3,4-Dimethylphenylhydrazine hydrochloride Safety Data Sheet (SDS). Link
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. PMC. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazine handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]
- 7. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3,4-dimethylphenylhydrazine hydrochloride (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Purification methods for 3,4-Dimethylphenylhydrazine hydrochloride recrystallization
Ticket ID: PUR-34DMPH-001 Subject: Recrystallization and Troubleshooting Guide for 3,4-Dimethylphenylhydrazine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Active Guide][1]
Executive Summary
3,4-Dimethylphenylhydrazine hydrochloride (CAS 60481-51-8) is a critical intermediate, often employed in the Fischer Indole Synthesis to generate substituted indoles (e.g., for Eltrombopag analogs).[1] Its purity is paramount; oxidation products (diazenes/tars) can drastically reduce yields in subsequent cyclization steps.[1]
This guide moves beyond generic textbook advice, providing a self-validating protocol designed to maximize both purity and recovery. The primary challenge with this compound is its susceptibility to oxidation (turning pink/brown) and hydrolysis in neutral aqueous solutions.
Module 1: The "Golden Path" Recrystallization Protocol
Methodology: Acid-Suppressed Aqueous Recrystallization Why this works: Hydrazine salts are prone to hydrolysis in pure water, releasing the free base which then oxidizes rapidly.[1] Maintaining a high ionic strength with excess HCl suppresses hydrolysis and decreases the solubility of the salt via the common-ion effect, forcing crystallization upon cooling.[1]
Reagents Required:
-
Solvent A: Deionized Water (degassed/nitrogen-sparged is preferred)[1]
-
Solvent B: Concentrated Hydrochloric Acid (37%)
-
Purification Agents: Activated Charcoal (acid-washed) & Sodium Dithionite (optional, for severe discoloration)[1]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution | Suspend crude solid in hot water (80-90°C) . Use approx. 6 mL per gram of solid. If it does not dissolve, add water in 1 mL increments. Do not boil excessively. |
| 2 | Stabilization | Add 0.5 mL of Conc. HCl per gram of solid immediately.[1] This lowers pH, preventing free-base formation and oxidation. |
| 3 | Decolorization | Add Activated Charcoal (1-2 wt%) .[1] Stir for 5-10 mins at 80°C. (Pro-Tip: If deep red/brown, add a spatula tip of Sodium Dithionite here). |
| 4 | Filtration | Filter hot through a pre-warmed Büchner funnel (Celite pad recommended) to remove charcoal. The filtrate should be clear or pale yellow. |
| 5 | Precipitation | To the hot filtrate, slowly add Conc. HCl (2 mL per gram of starting solid) . You may see immediate turbidity (the "salting out" effect). |
| 6 | Crystallization | Allow to cool to Room Temp (RT) slowly (30 mins), then refrigerate at 0-4°C for 2 hours. |
| 7 | Isolation | Filter the white/off-white needles.[1] Wash with cold 2M HCl (not water, to prevent redissolving). Dry in a vacuum desiccator over P₂O₅ or KOH. |
Module 2: Visual Workflow & Logic
The following diagrams illustrate the purification logic and decision-making process.
Figure 1: Purification Logic Tree
Caption: Logic flow for the acid-suppressed aqueous recrystallization method, highlighting the critical decolorization step.
Module 3: Troubleshooting & FAQs
Issue 1: "My crystals are turning pink/red during filtration."
Diagnosis: Rapid Oxidation (Auto-oxidation).[1]
-
Mechanism: As the hot solution passes through the filter, it is exposed to air. If the pH is not acidic enough, the hydrazine moiety oxidizes to an azo/diazene species.
-
Solution:
-
Ensure you added the "Stabilization" HCl (Step 2) before filtration.
-
Wash the filter cake with cold 2M HCl immediately, not pure water.
-
Advanced Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon balloon) if the compound is exceptionally old or degraded.
-
Issue 2: "The product oiled out (formed a liquid blob) instead of crystallizing."
Diagnosis: Phase Separation / Impurity Load.
-
Mechanism: This usually happens if the solution is too concentrated or cooled too instantly. The product separates as a "supercooled liquid" before it can organize into a crystal lattice.
-
Solution:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount (5-10%) of Ethanol to the aqueous mixture to increase solubility of the oil phase.[1]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side vigorously with a glass rod to induce nucleation.
-
Cool slowly to room temperature before putting it on ice.
-
Issue 3: "Yield is lower than expected (<60%)."
Diagnosis: Solubility Loss.
-
Mechanism: Phenylhydrazine salts are moderately soluble in water.[1] If you used too much water initially, or didn't add enough HCl to "salt it out," the product remains in the mother liquor.
-
Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Add more Conc.[1] HCl and cool again to harvest a "second crop."
-
Note: The second crop is usually less pure and may require a separate recrystallization.
-
Module 4: Critical Data & Specifications
| Parameter | Specification | Notes |
| CAS Number | 60481-51-8 | |
| Molecular Weight | 172.66 g/mol | |
| Melting Point | 195 - 200°C | Sharp melting point indicates high purity.[1] Broad range (<190°C) indicates wet salt or oxidation.[1] |
| Storage | 2-8°C, Inert Gas | Hygroscopic and light sensitive.[1] Store in amber vials. |
| Solubility | Water (Hot), EtOH | Sparingly soluble in cold water; insoluble in ether/hexane. |
Safety Warning
-
Toxicity: 3,4-Dimethylphenylhydrazine HCl is a suspected carcinogen and skin sensitizer.[1] Always handle in a fume hood.[1]
-
Waste: All mother liquors must be treated as hazardous hydrazine waste. Deactivate with dilute hypochlorite (bleach) solution carefully before disposal (exothermic reaction).
References
-
ChemicalBook. (2024).[1] 3,4-Dimethylphenylhydrazine hydrochloride Properties and Synthesis.Link
-
Organic Syntheses. (1925).[1] Phenylhydrazine Hydrochloride Purification Protocol (Coll.[1] Vol. 1, p. 442). (Standard reference for hydrazine salt purification via the HCl method). Link
-
BenchChem. (2024).[1] Synthesis and Physical Data for CAS 60481-51-8.[1][3]Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet & Product Specification: 3,4-Dimethylphenylhydrazine hydrochloride.[1]Link
Sources
- 1. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 2. (3,4-dimethylphenyl)hydrazine Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
Removing unreacted hydrazine impurities from final product
Topic: Removal of Unreacted Hydrazine & Hydrazine Hydrate from APIs
Status: Active | Version: 2.4 | Audience: Process Chemistry & Analytical Development
Executive Summary & Regulatory Context
Why is this critical?
Hydrazine (
Under ICH M7 (R1) guidelines, hydrazine is classified as a mutagenic impurity. Unless compound-specific carcinogenicity data exists, it must be controlled to the Threshold of Toxicological Concern (TTC).[1]
-
Lifetime Exposure Limit:
µ g/day .[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Short-term Exposure: Higher limits may apply (e.g., LTL limits), but the 1.5 µ g/day target is the standard for chronic medications.
The Challenge: Hydrazine lacks a strong chromophore (making UV detection difficult) and is "sticky" in polar solvents, often co-eluting with polar APIs. Standard evaporation is rarely sufficient due to its high boiling point (114°C) and hydrogen bonding capability.
Troubleshooting Guide: Removal Strategies
Scenario A: "I have bulk hydrazine (>1000 ppm) remaining after reaction."
Root Cause: Excess equivalents used to drive reaction to completion.[3] Primary Solution: Azeotropic Distillation or Partitioning.
Protocol:
-
Azeotropic Removal: Hydrazine forms high-boiling azeotropes with water. However, it can be co-distilled with Toluene or Xylene if your product is thermally stable.
-
Partitioning (The "Protonation Switch"):
-
Hydrazine
is approximately 8.1. -
Step 1: Dissolve crude product in a water-immiscible organic solvent (DCM, EtOAc).
-
Step 2: Wash with 0.1M - 1.0M HCl (Target pH < 4).
-
Mechanism: At pH 4, Hydrazine exists as
, which is highly water-soluble and insoluble in organics. -
Warning: Do not use this if your API contains acid-sensitive groups or basic amines that will also protonate and wash out.
-
Scenario B: "I have trace hydrazine (10-500 ppm) that won't wash out."
Root Cause: Entrapment in crystal lattice or hydrogen bonding with the API. Primary Solution: Chemical Scavenging (The "Bis-Electrophile" Method).
The Gold Standard: 2,4-Pentanedione (Acetylacetone) Unlike simple aldehydes (like acetone) which form reversible hydrazones, 2,4-pentanedione reacts with hydrazine to form 3,5-dimethylpyrazole . This reaction is cyclizing and effectively irreversible under mild conditions.
Protocol:
-
Quantify: Estimate residual hydrazine (see Section 3).
-
Charge: Add 1.5 - 2.0 equivalents of 2,4-pentanedione relative to the residual hydrazine (NOT the API).
-
Process: Stir in a compatible solvent (MeOH, EtOH, or THF) at 25–40°C for 1–2 hours.
-
Workup: The resulting 3,5-dimethylpyrazole is a neutral, lipophilic organic molecule. It is easily separated from the API during subsequent crystallization or silica chromatography, unlike the sticky hydrazine parent.
Comparison of Scavengers:
| Scavenger | Mechanism | Stability of Adduct | Recommended For |
| Acetone | Hydrazone formation | Low (Reversible) | Initial bulk reduction only. |
| 4-Nitrobenzaldehyde | Hydrazone formation | Medium (Crystalline) | Cases where UV visibility of the impurity is needed. |
| 2,4-Pentanedione | Pyrazole Cyclization | High (Irreversible) | Final polishing (Best Practice). |
| Polymer-Supported Benzaldehyde | Solid-phase capture | High | GMP steps where adding new soluble reagents is forbidden. |
Scenario C: "My API is acid-sensitive and I cannot add liquid scavengers."
Primary Solution: Solid-Supported Scavenging (Resins). Protocol: Use a Polystyrene-bound Benzaldehyde or Silica-bound Aldehyde scavenger.
-
Slurry the crude API solution with 2–5 wt% of the resin.
-
Stir for 4–12 hours.
-
Filter the resin. The hydrazine remains covalently bound to the solid support.
-
Concentrate the filtrate.
Analytical Verification (FAQs)
Q: Why can't I see hydrazine on my standard HPLC-UV?
A: Hydrazine (
Q: How do I validate that the hydrazine is gone? A: You must use Derivatization . Standard Method (Benzaldehyde/Salicylaldehyde):
-
Derivatize: Treat the sample with excess benzaldehyde or salicylaldehyde.
-
Reaction:
(Benzalazine). -
Detect: The resulting azine is highly conjugated and absorbs strongly at UV 300–350 nm.
-
Quantify: Run HPLC against a standard curve of the derivatized hydrazine standard.
Visualizing the Workflows
Figure 1: Remediation Decision Tree
Caption: Logical flow for selecting the appropriate hydrazine removal method based on impurity levels and API stability.
Figure 2: The "Gold Standard" Scavenging Mechanism
Caption: 2,4-Pentanedione reacts with hydrazine to form a stable pyrazole ring, preventing reversibility.
References
-
ICH M7 (R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]
-
Trace Analysis of Hydrazine : "New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC." Rasayan Journal of Chemistry, 2022.[4]
-
Scavenging Chemistry : "Reaction of 2,4-pentanedione with hydrazine to yield 3,5-dimethylpyrazole." AskFilo / Chemical Education Resources.
-
Derivatization Strategy : "Simple and Sensitive Detection of Hydrazine in Industrial Wastewater Using HPLC with Fluorescence Detector after Anthracene-2,3-dicarbaldehyde Derivatization." Analytical Letters / Taylor & Francis.
Sources
Solving solubility issues of 3,4-Dimethylphenylhydrazine HCl in organic synthesis
Topic: Solubility & Handling in Organic Synthesis
Welcome to the Advanced Synthesis Support Module. Subject: 3,4-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-51-8) Analyst: Senior Application Scientist, Organic Synthesis Division
You are likely accessing this guide because you are encountering precipitation, poor reactivity, or "gunking" when attempting to introduce 3,4-dimethylphenylhydrazine hydrochloride into your reaction matrix.
The core issue is a mismatch in physical properties: you are trying to dissolve an ionic crystal lattice (the HCl salt) into a non-polar or moderately polar organic environment. The hydrochloride salt is stabilized by strong ionic forces, rendering it insoluble in standard solvents like Dichloromethane (DCM), Toluene, or cold Tetrahydrofuran (THF).
This guide provides the specific protocols to overcome this bottleneck, either by Solvent Engineering (keeping the salt) or Free-Basing (removing the HCl).
Part 1: The Solubility Decision Matrix
Before altering your reaction, determine if you need the free base. Many researchers habitually free-base hydrazines, but for acid-catalyzed reactions (like the Fischer Indole Synthesis), the HCl salt is actually a pre-catalyst.
Use the logic flow below to select your protocol:
Figure 1: Solubility Decision Matrix. Select your workflow based on the catalytic requirements of your synthesis.
Part 2: Technical Protocols
Protocol A: Solvent Engineering (For Fischer Indole Synthesis)
Use this when the reaction tolerates or requires acid.
The Science: In Fischer Indole synthesis, the mechanism requires the protonation of the imine intermediate. The HCl associated with the hydrazine provides this proton source. Do not neutralize it.[1] Instead, use a solvent that can break the ionic lattice via hydrogen bonding.
Recommended Solvents:
-
Glacial Acetic Acid (AcOH): The gold standard. Dissolves the salt completely upon heating (60°C+).
-
Ethanol (EtOH) + HCl: If AcOH is too harsh, use absolute ethanol. The salt will dissolve at reflux.
Step-by-Step:
-
Suspend 3,4-dimethylphenylhydrazine HCl (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Add the ketone/aldehyde (1.0–1.1 eq).
-
Heat to 70–90°C . The suspension will clear to a solution as the salt dissolves and the hydrazone forms simultaneously.
-
Note: If the mixture turns dark red/brown rapidly, it indicates oxidation. Ensure you are under an inert atmosphere (Nitrogen/Argon).[2]
Protocol B: Isolation of the Free Base (The "Ex-Situ" Method)
Use this for Palladium-catalyzed couplings or reactions sensitive to acid.
The Science: You must break the ionic bond using a base stronger than the hydrazine (pKa ~8). Once the HCl is removed, the molecule becomes a neutral oil (or low-melting solid) soluble in DCM, Toluene, and THF.
WARNING: The free base is highly unstable toward oxidation. It must be used immediately after isolation.
Workflow Diagram:
Figure 2: Free-Basing Workflow. This process converts the stable salt into the reactive, soluble free base.
Detailed Methodology:
-
Partition: In a separatory funnel, suspend the HCl salt in Dichloromethane (DCM).
-
Neutralize: Add an equal volume of 1M NaOH (or saturated NaHCO₃ if a milder base is required).
-
Agitate: Shake vigorously for 2–3 minutes. The solid will disappear, and the organic layer will darken slightly.
-
Extract: Drain the organic layer. Extract the aqueous layer once more with DCM to maximize yield.
-
Dry: Pass the combined organics over anhydrous Sodium Sulfate (
). -
Concentrate: Remove solvent in vacuo. Do not apply high heat (>40°C), as hydrazines can disproportionate or oxidize.
-
Usage: Dissolve the resulting oil immediately in your reaction solvent (e.g., degassed Toluene).
Protocol C: In-Situ Deprotonation (The "One-Pot" Method)
Best for air-sensitive couplings where isolation introduces too much oxygen.
The Science: Instead of isolating the unstable free base, use a non-nucleophilic organic base to "release" the hydrazine directly inside the reaction vessel.
-
Suspend the HCl salt in the reaction solvent (e.g., THF or Dioxane).
-
Add 1.1 equivalents of Triethylamine (
) or Diisopropylethylamine (DIPEA) . -
Stir for 15 minutes at Room Temperature.
-
Observation: The mixture will remain cloudy, but the precipitate changes from the hydrazine salt to the amine-hydrochloride salt (e.g.,
). -
Proceed with catalyst/reagent addition.[2] The free hydrazine is now in solution, while the amine salt is inert precipitate.
Part 3: Comparative Data & Solubility Table
| Solvent | HCl Salt Solubility (25°C) | Free Base Solubility (25°C) | Application Context |
| Water | High | Low (Immiscible) | Workup / Partitioning |
| DCM | Insoluble | High | Extraction / Amide Coupling |
| Ethanol | Moderate (High if hot) | High | Fischer Indole / Crystallization |
| Toluene | Insoluble | High | Buchwald-Hartwig Coupling |
| Acetic Acid | High | High (Forms Acetate salt) | Fischer Indole (Standard) |
| DMSO | High | High | SNAr reactions |
Part 4: Troubleshooting FAQs
Q1: My reaction mixture turned black immediately after adding the hydrazine. Is it ruined?
-
Diagnosis: Rapid oxidation. 3,4-dimethylphenylhydrazine is electron-rich (due to the two methyl groups), making it more susceptible to oxidation than unsubstituted phenylhydrazine [1].
-
Fix: You must use degassed solvents (sparged with Nitrogen/Argon for 15 mins). If free-basing, keep the oil under an inert blanket at all times.
Q2: Can I store the free base if I make a large batch?
-
Answer: No. The free base decomposes and forms diazenes or hydrazones over time, even at -20°C.
-
Protocol: Store the commercial material as the HCl salt (stable for years). Only convert to the free base immediately prior to use (Protocol B).
Q3: I used Protocol C (In-Situ), but the reaction is stuck. Why?
-
Diagnosis: The amine salt byproduct (e.g.,
) might be poisoning your catalyst or coating the surface of a solid reagent. -
Fix: Switch to Protocol B (Isolation) to remove the chloride ions entirely before introducing the metal catalyst.
Q4: Is 3,4-dimethylphenylhydrazine toxic?
-
Answer: Yes, highly. Hydrazines are potent hepatotoxins and suspected carcinogens.[3] They can be absorbed through the skin.[3][4]
-
Safety: Double-glove (Nitrile) and work strictly within a fume hood. Decontaminate glassware with dilute bleach (Sodium Hypochlorite) to oxidize residual hydrazine to nitrogen gas before washing [2].
References
-
BenchChem Technical Repository. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from
-
University of Toronto EHS. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.[3][5][6] Retrieved from
-
Robinson, B. (1983). The Fischer Indole Synthesis.[5][7][8] Wiley-Interscience. (Classic mechanism reference regarding acid catalysis).
-
Organic Syntheses. (1988).[9] Preparation of Hydrazones: Acetophenone N,N-dimethylhydrazone.[9] Coll. Vol. 6, p.12. Retrieved from
Sources
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | Benchchem [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing Side Reactions with Dimethylphenylhydrazine Salts
The following technical guide is designed for researchers and process chemists utilizing dimethylphenylhydrazine (DMPH) salts, specifically focusing on the hydrochloride forms (e.g., 2,4-DMPH·HCl, 2,6-DMPH[1][2][3][4][5][6][7]·HCl). It prioritizes the minimization of non-productive pathways such as oxidative degradation, polymerization, and regiochemical scrambling during the Fischer Indole Synthesis (FIS).[3]
Current Status: Operational Topic: Optimization of DMPH Salts in Organic Synthesis Audience: Senior Chemists, Process Development[3]
Introduction: The Stability-Reactivity Paradox
Dimethylphenylhydrazine salts are preferred over their free-base counterparts due to enhanced thermal stability and resistance to auto-oxidation. However, the presence of the hydrochloride counter-ion introduces specific challenges—acidity management, solubility profiles, and hygroscopicity—that can trigger side reactions if not rigorously controlled.[3] This guide addresses these failure modes.
Module 1: Pre-Reaction Integrity & Storage
Preventing oxidative degradation before the reaction begins.
Q: My DMPH salt has turned from off-white to pink/brown. Is it still usable?
A: The color change indicates auto-oxidation , likely triggered by moisture absorption which hydrolyzes the salt, releasing trace free hydrazine that subsequently oxidizes to diazonium species or azo-tars.
-
Verdict: If the discoloration is superficial, recrystallize immediately. If deep brown, discard.[3]
-
Protocol for Restoration:
-
Dissolve crude salt in minimum boiling water containing 5% v/v concentrated HCl (the acid suppresses dissociation).
-
Add activated charcoal (1-2 wt%), boil for 5 mins, and filter hot.
-
Cool slowly to 0°C. Filter crystals and dry under vacuum over
.
-
-
Prevention: Store under argon in a desiccator. DMPH salts are hygroscopic; moisture is the primary catalyst for degradation [1].
Q: Should I neutralize the salt to the free base before adding my ketone?
A: Generally, NO. Converting to the free base in situ or beforehand increases the risk of oxidation and dimerization (forming diphenyltetrazanes).[3]
-
Best Practice: Use the salt directly. The HCl portion acts as the necessary acid catalyst for hydrazone formation.
-
Exception: If using a base-sensitive substrate or a non-acidic solvent (like benzene), you may need to buffer the system with sodium acetate (1.1 eq) to liberate the hydrazine gently without exposing it to air as a pure free base [2].[3]
Module 2: Controlling the Fischer Indole Synthesis (FIS)
Managing regioselectivity and polymerization during cyclization.[3]
Q: I am reacting 2,4-DMPH with an unsymmetrical ketone (e.g., 2-methylcyclohexanone). How do I control which isomer forms?
A: Regioselectivity in FIS is governed by the kinetic vs. thermodynamic control of the enamine-hydrazone tautomerization.
-
The Mechanism: The reaction proceeds through an "ene-hydrazine" intermediate.[8] The double bond can form towards the more substituted carbon (thermodynamic) or less substituted (kinetic).[3]
-
Impact of DMPH: The ortho methyl groups on the hydrazine ring (e.g., in 2,6-DMPH) create steric clash.[3]
-
Strong Acids (H₂SO₄, PPA): Favor the thermodynamic enamine (more substituted), leading to the more substituted indole.[3]
-
Weak Acids (AcOH) / Aprotic Solvents: May favor the kinetic product, but DMPH salts usually require stronger acid to drive the [3,3]-sigmatropic rearrangement.
-
-
Side Reaction Alert: If you observe significant "tars," it is likely polymerization of the imine intermediate. Switch to a biphasic system (e.g., Toluene/H₂SO₄) to protect the product as it forms [3, 4].[3]
Q: What is the "Ammonium Chloride" contamination issue?
A: In the standard FIS, ammonia (NH₃) is the leaving group.[3] When starting with DMPH·HCl, the system generates NH₄Cl.
-
The Problem: NH₄Cl is insoluble in organic solvents (benzene, toluene) and forms a fine precipitate that traps product or clogs filters.[3]
-
Troubleshooting:
-
Do not filter the hot reaction mixture immediately if using non-polar solvents.
-
Wash: Perform a water wash before filtration to dissolve NH₄Cl.
-
Note: If you detect methylamine hydrochloride, this indicates a specific side reaction where the N-N bond cleavage is competing with alkyl migration—often a sign of overheating [4].
-
Module 3: Visualizing the Control Logic
Workflow: Handling DMPH Salts
This diagram outlines the decision tree for handling the reagent to minimize oxidative loss.
Figure 1: Decision matrix for assessing DMPH salt quality and choosing the addition method to prevent pre-reaction degradation.
Mechanism: Regioselectivity & Side Pathways
Understanding where the reaction branches is critical for stopping side products.
Figure 2: Mechanistic bifurcation in Fischer Indole Synthesis. Controlling the Tautomerization step is key to isomer purity.
Module 4: Quantitative Troubleshooting Data
Solvent & Catalyst Compatibility Matrix
Choosing the right medium is the first line of defense against side reactions.
| Solvent System | Catalyst | Temp Range | Suitability for DMPH Salts | Risk Factor |
| Glacial Acetic Acid | None (Self) | 60-110°C | High . Solubilizes salt well. | Acetylation of hydrazine (rare but possible). |
| Ethanol/H₂SO₄ | 4% H₂SO₄ | 78°C (Reflux) | Medium .[3] Good for solubility. | Formation of ethyl esters if carboxyls present. |
| Benzene/Toluene | p-TsOH | 80-110°C | Low . Poor solubility of DMPH·HCl. | Polymerization . Heterogeneous reaction causes hot spots. |
| Polyphosphoric Acid | None | 100-120°C | High (for difficult cases). | Isomerization . Harsh conditions scramble regiochemistry. |
Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete hydrazone formation due to salt insolubility. | Switch solvent to AcOH or add co-solvent (EtOH).[3] Ensure reflux time is sufficient (check TLC). |
| Multiple TLC Spots | Regioisomers or oxidation products (azo compounds).[3] | Lower reaction temperature. Use inert atmosphere (N₂/Ar).[3] Purify salt before use. |
| Sticky Black Tar | Polymerization of the enamine intermediate. | Dilute reaction (0.1 M).[3] Reduce acid concentration. Add antioxidant (BHT) trace amounts.[3] |
| Product trapped in solid | NH₄Cl co-precipitation. | Wash filter cake with warm water. Do not discard solids without checking solubility. |
References
-
Organic Syntheses . (n.d.). Phenylhydrazine hydrochloride purification and handling. Organic Syntheses, Coll. Vol. 1, p.442.[3] Available at: [Link][3]
-
Bajwa, G. S., & Brown, R. K. (1968).[3] Fischer indole synthesis.[6][7][8][9] The reaction of N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.[2] Canadian Journal of Chemistry, 46(11), 1927–1938.[3] Available at: [Link][3]
-
Robinson, B. (1963).[3] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[3] (Classic mechanism reference supporting the enamine pathway claims).
-
Loba Chemie . (n.d.). Safety Data Sheet: Hydrazine salts handling. Available at: [Link]
Sources
- 1. CN1169423A - Method fro preparing phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Fischer Indole Synthesis. The Reaction [research.amanote.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Color changes and degradation indicators in 3,4-Dimethylphenylhydrazine HCl
Topic: Stability, Color Degradation, and Remediation
CAS: 60481-51-8 | Formula:
Visual Diagnostics: The "Color Spectrum" of Purity
Status: Critical Scope: Immediate visual assessment of reagent quality.
Phenylhydrazine salts are notoriously sensitive to autoxidation. The color of 3,4-Dimethylphenylhydrazine HCl acts as a direct proxy for its chemical integrity. Use this triage table to determine the usability of your material.
| Color Indicator | Chemical Status | Usability Verdict | Recommended Action |
| White / Off-White | High Purity (>98%) | Green Light | Use immediately. Ensure storage under Argon/Nitrogen. |
| Pale Pink / Beige | Trace Oxidation | Yellow Light | Acceptable for crude synthesis. Avoid for kinetic studies or analytical standards. |
| Orange / Rust | Moderate Degradation | Orange Light | Purification Required. Significant accumulation of diazenium/azo impurities. |
| Dark Brown / Purple | Severe Decomposition | Red Light | Do Not Use. Recrystallization may yield low recovery. Discard if sticky/gummy. |
| Black / Tar | Total Failure | Stop | Hazardous waste disposal. Polymerization has occurred. |
Why does it change color?
The color shift is not random. It is a visual manifestation of a radical chain reaction.
-
Pink/Red: Formation of the diazenium cation intermediate.
-
Brown/Black: Formation of azo-dimers and subsequent polymerization (tar).
Chemical Mechanism: The Degradation Pathway
Status: Informational Scope: Understanding the causality of failure.
The degradation of phenylhydrazines is driven by atmospheric oxygen, accelerated by moisture (hygroscopicity) and light. The HCl salt retards this process compared to the free base but does not eliminate it.
Figure 1: The autoxidation cascade. Note that the formation of the radical intermediate is autocatalytic—once it starts, it accelerates.
Troubleshooting & FAQs
Status: Interactive Scope: Solutions to common researcher scenarios.
Q1: My sample arrived slightly pink. Is it defective?
-
Answer: Likely not. Trace surface oxidation is common during transit if the container headspace wasn't perfectly inert.
-
Test: Check the melting point. Pure 3,4-Dimethylphenylhydrazine HCl melts between 195–202°C (decomposition). If your sample melts >190°C, the impurity is negligible (<1%).
Q2: Can I store this in a standard fridge?
-
Answer: No. Standard fridges have high humidity. This compound is hygroscopic.[1] Moisture dissociates the HCl salt, creating the unstable free base locally, which oxidizes rapidly.
-
Protocol: Store at 2–8°C (or room temp, depending on SDS) in a desiccator or a sealed secondary container flushed with Argon.
Q3: The material sticks to my spatula. What does this mean?
-
Answer: This indicates hydrolysis . The salt has absorbed water, and you are likely handling a mixture of the salt, water, and degradation products.
-
Action: Recrystallize immediately (See Protocol B). Drying in an oven is dangerous due to thermal instability.
Experimental Protocols
Status: Actionable Scope: Remediation and Validation.
Protocol A: The "Rescue" Recrystallization
Use this if your material is Orange/Rust colored.
Principle: Phenylhydrazine salts are less soluble in cold acidic water than their oxidation byproducts. We utilize the "Common Ion Effect" (excess HCl) to force the pure salt out of solution.
-
Dissolution: Dissolve 5g of the crude solid in the minimum amount of warm ethanol (40°C) . Do not boil.
-
Filtration: If there are black insoluble specks, filter quickly through a glass frit.
-
Precipitation: Add Concentrated HCl (37%) dropwise to the filtrate until turbidity persists.
-
Cooling: Cool slowly to Room Temperature, then place in an ice bath (0°C) for 2 hours.
-
Collection: Filter the white/off-white crystals.
-
Washing: Wash with cold Diethyl Ether (removes organic-soluble azo impurities).
-
Drying: Dry under high vacuum in a desiccator (protect from light).
Protocol B: Decision Logic for Material Usage
Follow this workflow to prevent failed experiments.
Figure 2: Decision matrix for reagent qualification.
References
-
ChemicalBook. (2024).[2] 3,4-Dimethylphenylhydrazine hydrochloride Properties and Melting Point.Link
-
TCI Chemicals. (2024).[2] Product Specification: 3,4-Dimethylphenylhydrazine Hydrochloride (D3616).[1]Link
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism.[3][4] Biochemistry, 15(3), 681–687.[5] Link
-
Apollo Scientific. (2023). Safety Data Sheet: 3,4-Dimethylphenylhydrazine hydrochloride.[1][2][6]Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.
Sources
- 1. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. fishersci.fr [fishersci.fr]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
1H NMR Spectrum Interpretation of 3,4-Dimethylphenylhydrazine Hydrochloride
Executive Summary: The Structural Gatekeeper
3,4-Dimethylphenylhydrazine hydrochloride (3,4-DMPH[1]·HCl) is a critical intermediate, most notably serving as the hydrazine precursor in the Fischer Indole Synthesis to generate substituted indoles (e.g., for serotonin receptor antagonists).
In synthetic workflows, the purity of this salt is paramount. Regioisomeric impurities (such as the 2,4- or 2,5-dimethyl isomers) can lead to inseparable mixtures of indole products downstream. This guide provides an authoritative technical breakdown of the 1H NMR spectrum of 3,4-DMPH·HCl, comparing it against its parent compound and common regioisomers to establish a self-validating identification protocol.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize "salt effects" that distort chemical shifts, the following protocol is standardized.
Methodology Workflow
Figure 1: Standardized sample preparation workflow for hydrazine hydrochloride salts.
Critical Technical Note: Do not use CDCl₃. Hydrochloride salts of hydrazines are sparingly soluble in chloroform. Even if a suspension forms, the spectrum will be silent or represent only trace free-base impurities. DMSO-d₆ is the required solvent due to its high polarity and ability to solvate the ionic lattice.
Spectral Analysis: 3,4-Dimethylphenylhydrazine HCl
Solvent: DMSO-d₆ (Reference residual peak at 2.50 ppm) Frequency: 400 MHz or higher recommended
A. The Hydrazine Moiety (Exchangeable)
Unlike free hydrazines, the hydrochloride salt exhibits distinct protonation states visible in DMSO-d₆ (unless rapid exchange occurs due to water contamination).
-
9.50 – 10.50 ppm (Broad Singlet, 3H): Represents the protonated hydrazine head group (
). This peak is often very broad and may integrate lower than 3H if deuterium exchange with residual water ( ) occurs. -
7.00 – 8.50 ppm (Broad Singlet, 1H): Represents the secondary amine (
). Its position is highly concentration-dependent.
B. The Aromatic Region (The Fingerprint)
The 3,4-dimethyl substitution pattern creates a specific splitting pattern for the three aromatic protons.
-
6.85 – 6.95 ppm (Doublet,
Hz, 1H): Assigned to H-5 . It couples to H-6 (ortho). -
6.60 – 6.75 ppm (Singlet or narrow Doublet, 1H): Assigned to H-2 . Being "isolated" between the hydrazine and methyl group (with only weak meta-coupling to H-6), this appears as a singlet or a finely split doublet (
Hz). -
6.55 – 6.65 ppm (Doublet of Doublets, 1H): Assigned to H-6 . It shows strong ortho-coupling to H-5 (
Hz) and weak meta-coupling to H-2.
C. The Aliphatic Region
- 2.10 – 2.25 ppm (Two Singlets, 6H total): The two methyl groups at positions 3 and 4. They often appear as two distinct singlets separated by 0.02–0.05 ppm, or a single overlapping peak depending on resolution.
Comparative Analysis: Validating Purity
To confirm identity, one must compare the spectrum against potential alternatives (impurities or analogs).
Comparison 1: Salt vs. Free Base
Context: If the acidification step in synthesis was incomplete, the free base may remain.
| Feature | 3,4-DMPH[1][2][3][4][5][6] · HCl (Salt) | 3,4-DMPH (Free Base) | Diagnostic Action |
| Hydrazine Protons | Distinct | Single broad signal or two upfield broad humps (3-5 ppm). | Check 9-11 ppm region. Absence indicates free base. |
| Solubility | Soluble in DMSO; Insoluble in CDCl₃. | Soluble in CDCl₃. | If sample dissolves in CDCl₃, it is NOT the salt. |
| Ar-H Shifts | Downfield shifted due to cationic N-effect. | Upfield (shielded) due to lone pair donation into ring. | Salt formation deshields ortho protons by ~0.5 ppm. |
Comparison 2: Regioisomer Differentiation (The Critical Check)
Context: Industrial synthesis from xylidines often produces isomeric mixtures.[7] The 2,4-dimethyl isomer is a common contaminant.
| Feature | 3,4-Dimethyl Isomer (Target) | 2,4-Dimethyl Isomer (Impurity) | 2,5-Dimethyl Isomer |
| Symmetry | Asymmetric (ABC or ABX system). | Asymmetric. | Asymmetric. |
| Key Signal | H-2: Appears as a Singlet (approx). | H-3: Appears as a Singlet . | H-6: Appears as a Singlet . |
| Coupling | H-5/H-6: Strong Ortho coupling ( | H-5/H-6: Strong Ortho coupling ( | H-3/H-4: Strong Ortho coupling ( |
| Differentiation | H-2 is Ortho to Hydrazine. | H-3 is Meta to Hydrazine. | H-6 is Ortho to Hydrazine. |
| Shift Logic | H-2 is deshielded by hydrazine proximity. | H-3 is shielded by two methyls. | H-6 is deshielded by hydrazine. |
Decision Logic for Isomer Identification:
Figure 2: Logic tree for distinguishing the 3,4-dimethyl isomer from common regioisomers based on coupling patterns.
Troubleshooting & Anomalies
-
"Missing" Hydrazine Peaks: If the sample is wet (contains
), the acidic protons on the hydrazine will exchange rapidly with water, broadening the peaks into the baseline or merging them into a single average peak around 4-5 ppm. Solution: Dry the sample in a vacuum desiccator over before analysis. -
Extra Singlet at 3.3 ppm: This is dissolved water in DMSO-d₆.
-
Extra Quintet at 2.5 ppm: This is the residual solvent peak (DMSO-d₅).
References
- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).
-
Caglieris, F., et al. (2016). 1H-NMR spectra of hydrazine derivatives in DMSO-d6. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 60481-51-8 | 3,4-Dimethylphenylhydrazine hydrochloride - Capot Chemical [capotchem.com]
- 3. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
FTIR characteristic peaks of 3,4-Dimethylphenylhydrazine hydrochloride
Analytical Comparison Guide: FTIR Characterization of 3,4-Dimethylphenylhydrazine Hydrochloride
Executive Summary
3,4-Dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8) is a critical regiospecific intermediate used in the synthesis of fused heterocyclic compounds, notably via the Fischer Indole Synthesis to produce 5,6-dimethylindoles (precursors for pharmaceuticals like Eltrombopag).[1]
Its performance in synthesis is strictly governed by its isomeric purity. The presence of its regioisomer, 2,4-dimethylphenylhydrazine , or oxidative degradation products (hydrazones), can lead to catastrophic yield losses and difficult-to-separate impurity profiles.[1] This guide provides an authoritative FTIR spectral analysis to validate the identity and purity of 3,4-dimethylphenylhydrazine hydrochloride, distinguishing it from common alternatives and impurities.[1]
Technical Analysis: Characteristic FTIR Profile
The FTIR spectrum of 3,4-dimethylphenylhydrazine hydrochloride is dominated by the features of a 1,2,4-trisubstituted benzene ring and the hydrazinium salt (
Table 1: Key Characteristic Peaks & Assignments
| Region ( | Intensity | Functional Group Assignment | Structural Significance |
| 2600 – 3200 | Broad, Strong | Characteristic of hydrochloride salts.[1] The broadness ("salt band") often obscures aromatic | |
| 2850 – 2960 | Medium, Sharp | Asymmetric and symmetric stretching of the two methyl ( | |
| 1580 – 1610 | Medium | Ring breathing modes.[1] Note: A strong peak here suggests oxidation to a hydrazone (C=N).[1] | |
| 1500 – 1550 | Medium | Bending vibrations of the hydrazinium group. | |
| 860 – 900 | Strong | Diagnostic: Isolated hydrogen at Position 2. | |
| 800 – 860 | Strong | Diagnostic: Two adjacent hydrogens at Positions 5 and 6. | |
| 650 – 750 | Medium | Ring Deformation | General aromatic ring bending; position varies with crystal packing. |
Comparative Performance Analysis
This section objectively compares the spectral "performance" (resolvability and distinctiveness) of 3,4-dimethylphenylhydrazine HCl against its primary impurity (2,4-isomer) and degradation products.[1]
Comparison A: 3,4-Isomer vs. 2,4-Isomer (The "Ortho Effect")
Both isomers share a 1,2,4-trisubstituted pattern, making them difficult to distinguish by simple peak counting.[1] However, the position of the methyl groups creates distinct electronic and steric environments detectable by FTIR.
| Feature | 3,4-Dimethylphenylhydrazine HCl | 2,4-Dimethylphenylhydrazine HCl | differentiation Logic |
| Steric Environment | Open Ortho Positions (2,6) | Hindered Ortho Position (2) | The 2,4-isomer has a methyl group ortho to the hydrazine.[1] |
| N-H Band Profile | Broad, lower frequency shift | Sharper, higher frequency shift | Steric hindrance in the 2,4-isomer disrupts the crystal lattice H-bonding network, often sharpening the N-H band.[1] |
| Fingerprint (OOP) | Isolated H at Pos 2; Adj H at 5,6 | Isolated H at Pos 3; Adj H at 5,6 | The "Isolated H" peak shifts due to electronic shielding. H-2 (between hydrazine/methyl) absorbs differently than H-3 (between two methyls).[1] |
Comparison B: Product vs. Oxidative Degradation (Performance Check)
The "performance" of the reagent is compromised if it oxidizes to a hydrazone (azomethine).
-
Pure Product: Shows NO distinct peak between 1620–1680 cm⁻¹.
-
Degraded Product: Shows a sharp, strong band at ~1600–1640 cm⁻¹ (
stretch) and potentially stretches if acetone/aldehyde hydrazones form.[1]
Visual Logic: Isomer Discrimination Workflow
The following diagram illustrates the decision logic for verifying the 3,4-isomer using FTIR data.
Caption: Decision tree for distinguishing 3,4-Dimethylphenylhydrazine HCl from oxidative impurities and structural isomers.
Experimental Protocol: High-Resolution FTIR
To achieve the resolution necessary to distinguish the "Isolated H" peak from the "Adjacent H" peak, the KBr Pellet Method is superior to ATR for this specific salt due to better signal-to-noise ratio in the fingerprint region.
Protocol:
-
Preparation: Dry the sample in a vacuum desiccator over
for 2 hours to remove hygroscopic moisture (which broadens the region).[1] -
Mixing: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind finely in an agate mortar. Critical: Do not over-grind to the point of absorbing atmospheric water, but ensure particle size is <2 microns to avoid scattering (sloping baseline).[1]
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan 4000–400
, 32 scans, resolution.
References
-
National Institute of Standards and Technology (NIST). Phenylhydrazine hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020).[1][3] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 3,4-Dimethylphenylhydrazine from its 2,4- Isomer
For the researcher engaged in the synthesis of complex heterocyclic structures, particularly in the realm of pharmaceutical development, the precise identification of starting materials is not merely a matter of good practice—it is fundamental to the validity of the entire synthetic route. The constitutional isomers 3,4-dimethylphenylhydrazine and 2,4-dimethylphenylhydrazine, both sharing the molecular formula C₈H₁₂N₂, present a classic analytical challenge. Their identical mass and similar chemical properties necessitate a multi-faceted analytical approach to ensure unambiguous identification. This guide provides an in-depth comparison of robust analytical techniques, grounded in experimental data and first principles, to confidently distinguish between these two critical building blocks.
The Challenge: Identical Mass, Divergent Reactivity
Positional isomers, such as the 3,4- and 2,4-dimethylphenylhydrazines, can exhibit subtle but significant differences in their physicochemical properties and reactivity. The placement of a methyl group ortho to the hydrazine moiety in the 2,4-isomer introduces steric and electronic effects not present in the 3,4-isomer. These differences can influence reaction kinetics, product distribution, and the biological activity of downstream compounds. For instance, in Fischer indole synthesis, a cornerstone reaction for these synthons, the regiochemistry of the starting hydrazine dictates the final structure of the indole ring.[1] Consequently, relying on a single analytical technique is ill-advised; a self-validating system employing orthogonal methods is the only trustworthy approach.
Core Physicochemical Properties
A foundational understanding begins with their basic properties. While many properties are similar, slight differences, particularly in melting or boiling points, can hint at the variations in intermolecular forces arising from their distinct structures.
| Property | 3,4-Dimethylphenylhydrazine | 2,4-Dimethylphenylhydrazine |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [2] | 136.19 g/mol [2] |
| Structure | ||
| CAS Number (Free Base) | 615-00-9[3] | 615-00-9[3] |
| CAS Number (HCl Salt) | 60481-51-8[1][4][5][6] | 60480-83-3[7] |
Spectroscopic Fingerprinting: Unmasking the Isomers
Spectroscopy offers a direct window into the molecular structure, providing the most definitive evidence for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers by mapping the unique electronic environment of each proton and carbon nucleus.[8] The substitution pattern on the aromatic ring creates a distinct "fingerprint" in the ¹H NMR spectrum in terms of chemical shifts and spin-spin coupling patterns.
Causality Behind the Spectra: The electron-donating methyl groups and the hydrazine group influence the electron density around the aromatic ring. This shielding/deshielding effect, combined with through-bond coupling between adjacent protons, results in unique signals for each isomer.
-
3,4-Dimethylphenylhydrazine: The aromatic region is expected to show three distinct signals: a singlet (proton at C5, adjacent to two substituents), and two doublets corresponding to the coupled protons at C2 and C6.
-
2,4-Dimethylphenylhydrazine: This isomer will also display three aromatic signals. However, the coupling patterns will differ significantly due to the different proton adjacencies. For instance, the proton at C6 will be a doublet, the one at C5 a doublet of doublets, and the one at C3 a singlet. A ¹H-NMR spectrum reported for the HCl salt of 2,4-dimethylphenylhydrazine in D₂O showed signals at 6.72 ppm (1H, s), and 6.93 ppm (2H, d), alongside the methyl signals at 2.03 and 2.08 ppm.[7]
¹³C NMR provides complementary information. The number of unique carbon signals directly reflects the molecule's symmetry. For the 3,4-isomer, one would expect 8 distinct carbon signals. The 2,4-isomer, also lacking symmetry, would similarly show 8 signals, but at different chemical shifts. Recent studies on a Ru(II) complex of 3,4-dimethylphenylhydrazine identified the aromatic carbons of the hydrazine ligand resonating between 146.6–113.1 ppm.[9]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dimethylphenylhydrazine hydrochloride salt.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube.[9][10] Ensure complete dissolution.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9]
-
Data Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts and coupling constants (J-values) for the aromatic region. Compare the observed patterns to the predicted patterns for each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While the N-H and C-H stretching regions of the IR spectrum will be similar for both isomers, the key differentiating information lies in the "fingerprint region" (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations between 900-650 cm⁻¹ are highly characteristic of the aromatic substitution pattern.[11]
Causality Behind the Spectra: The pattern of substituents on a benzene ring dictates which C-H out-of-plane bending vibrations are IR-active.[12] Both isomers are 1,2,4-trisubstituted, which typically gives rise to a strong absorption band in the 885-800 cm⁻¹ range and another weaker band around 825-805 cm⁻¹. The exact positions and intensities can be subtly influenced by the nature of the substituents (hydrazine vs. methyl), allowing for potential differentiation.
Diagram: Logical Workflow for Isomer Differentiation
Caption: Orthogonal analytical workflow for isomer identification.
Mass Spectrometry (MS): Differentiating by Fragmentation
Standard electron ionization mass spectrometry (EI-MS) will yield an identical molecular ion (M⁺) peak for both isomers at m/z 136. The power of MS lies in analyzing the fragmentation patterns, ideally using tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID).[13][14]
Causality Behind Fragmentation: The stability of the resulting carbocations and radical cations upon fragmentation is influenced by the methyl group positions. The 2,4-isomer possesses an ortho methyl group relative to the hydrazine, which can lead to unique fragmentation pathways (an "ortho effect") not available to the 3,4-isomer, such as specific rearrangements or eliminations. While both will likely show fragments corresponding to the loss of NH₂ (m/z 120) or the entire N₂H₃ group (m/z 105), the relative abundances of these and other fragments can be diagnostic.
Chromatographic Separation: Exploiting Polarity and Shape
Because of their structural differences, the isomers possess slightly different polarities and shapes, enabling their separation by chromatographic techniques.[15][16] This is essential not only for identification but also for preparative purification.
Gas Chromatography (GC): Separation by Volatility
GC separates compounds based on their boiling points and interactions with the stationary phase. While the boiling points of the two isomers are expected to be very similar, a high-resolution capillary column can effectively separate them.
Expert Insight on Column Selection: A standard non-polar dimethylpolysiloxane (e.g., DB-5) column may provide some separation. However, for baseline resolution, a more polar stationary phase (e.g., a "WAX" or polyethylene glycol phase) or a phase capable of shape-selective interactions is recommended. An ionic liquid column, for instance, can separate all three xylene isomers, demonstrating its power in resolving positional isomers.[17]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar equivalent.
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 250 °C and hold for 5 min. (Note: This is a starting point and must be optimized).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
-
-
Analysis: Compare the retention times of the unknown sample against authentic standards of each isomer run under identical conditions. The elution order will be consistent and diagnostic.
High-Performance Liquid Chromatography (HPLC): Separation by Polarity
HPLC offers excellent resolving power for positional isomers. The choice of stationary phase is critical for exploiting the subtle differences in polarity and π-system interactions.
Expert Insight on Column Selection: While a standard C18 column may work, a stationary phase with alternative selectivity is highly recommended. A pentafluorophenyl (PFP) or phenyl-hexyl phase offers enhanced π-π, dipole-dipole, and charge transfer interactions that can significantly improve the resolution of aromatic positional isomers.[18][19] These interactions are sensitive to the electron density distribution in the aromatic ring, which is directly affected by the methyl group positions.
Diagram: HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC-based isomer separation.
Summary and Definitive Strategy
This guide outlines a multi-pronged strategy for the robust differentiation of 3,4- and 2,4-dimethylphenylhydrazine. While each technique provides valuable information, a combination ensures the highest level of confidence.
| Technique | 3,4-Dimethylphenylhydrazine | 2,4-Dimethylphenylhydrazine | Confidence Level |
| ¹H NMR | Unique 3-proton aromatic pattern (e.g., s, d, d) | Distinctly different 3-proton aromatic pattern (e.g., d, dd, s) | High (Definitive) |
| GC/HPLC | Characteristic retention time | Different, resolvable retention time | High (with standards) |
| MS (CID/MS²) | Specific fragmentation pattern/ion ratios | Potentially unique fragments due to ortho effect | Medium to High |
| IR Spectroscopy | Characteristic C-H bending in fingerprint region | Subtly different C-H bending pattern | Medium (Corroborative) |
Final Recommendation: The most authoritative and self-validating approach is to use ¹H NMR spectroscopy as the primary identification tool due to its ability to directly probe the molecular structure and provide a definitive answer without reliance on standards. This should be corroborated by a chromatographic method, either GC-MS or HPLC , which confirms the sample's purity and provides orthogonal confirmation of its identity when compared to a reference standard.
References
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- Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Yan, X., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(28), 21851-21858.
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
- ChemicalBook. (n.d.). 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3.
- Taylor & Francis Online. (2006, August 21). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- MilliporeSigma. (n.d.). GC Analysis of Xylene Isomers on SLB®-IL60.
- PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- Agilent Technologies. (2011). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers.
- ResearchGate. (2020, January 15). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
- Brazilian Journal of Petroleum and Gas. (2016).
- Google Patents. (n.d.). CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.
- UMT Journals. (2020, March 31). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
- Iraqi Journal of Science. (2018, June 20).
- Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- PubChem. (n.d.). (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107.
- SciELO. (2020). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.
- Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- MDPI. (2025, February 28). Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities.
- CymitQuimica. (n.d.). CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-.
- PubChem. (n.d.). (2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862.
- PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740.
- ResearchGate. (n.d.). Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents.
- Chemsrc. (n.d.). (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1).
- Ambeed.com. (n.d.). 60481-51-8 | (3,4-Dimethylphenyl)hydrazine hydrochloride.
- CymitQuimica. (n.d.). CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride.
- PMC. (2023, April 12). Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of Unsymmetrical Dimethylhydrazine as an Example.
- Sigma-Aldrich. (n.d.). 3,4-Dimethylphenylhydrazine 97 60481-51-8.
- PubChemLite. (n.d.). 2,4-dimethylphenylhydrazine hydrochloride (C8H12N2).
- SSRN. (2023). Qualitative and quantitative analysis of pesticide isomers based on collision-induced dissociation of high-resolution mass spectrometry.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- ChemicalBook. (n.d.). (2,4-dimethylphenyl)hydrazine | 615-00-9.
- ResearchGate. (2014, July 15). Simultaneous determination of 1,1-dimethylhydrazine and products of its oxidative transformations by liquid chromatography–tandem mass spectrometry.
- YouTube. (2024, May 9). Infrared Spectra of Common Functional Groups Ft. Professor Dave.
- Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes.
- PubMed. (2022, February 10). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines.
- DTIC. (n.d.). Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some.
- MSU Chemistry. (n.d.). Infrared Spectroscopy.
- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- MDPI. (2022, July 25). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- RSC Publishing. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration.
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A Comparative Guide to HPLC Method Development for Purity Assessment of 3,4-Dimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3,4-Dimethylphenylhydrazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
Introduction: The Critical Need for Purity Analysis
3,4-Dimethylphenylhydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and other chemical entities.[1] The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of the main compound and its impurities.[2][3] A well-developed, stability-indicating HPLC method is crucial for ensuring the quality of 3,4-Dimethylphenylhydrazine hydrochloride.
This guide will explore a systematic approach to developing a robust HPLC method, compare different chromatographic conditions, and provide a detailed experimental protocol for a recommended method.
Understanding the Analyte: Physicochemical Properties of 3,4-Dimethylphenylhydrazine Hydrochloride
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
| Property | Value/Information | Significance for HPLC Method Development |
| Molecular Formula | C₈H₁₃ClN₂ | Influences molecular weight and potential interactions. |
| Molecular Weight | 172.66 g/mol [2] | Affects diffusion and chromatographic behavior. |
| Appearance | White to pink or beige-brown powder[4] | |
| Melting Point | 195-200 °C[2] | |
| Solubility | Soluble in water[4] | Crucial for sample and standard preparation. |
| Potential Impurities | 3,4-dimethylaniline hydrochloride | A key potential process-related impurity that the method must be able to separate. |
| pKa (estimated) | ~5.2 (based on 3,4-dimethylaniline)[2][5] | The pKa of the analogous aniline suggests the hydrazine will be protonated at acidic pH, influencing its retention on a reversed-phase column. Controlling the mobile phase pH is critical for consistent retention and peak shape. |
| UV Absorbance (estimated) | ~240 nm and ~290 nm (based on 3,4-dimethylaniline) | The aromatic ring dictates the UV absorbance. A DAD/PDA detector should be used to monitor multiple wavelengths and assess peak purity. A primary wavelength of 240 nm is proposed for sensitive detection, with 290 nm as a secondary wavelength. |
The Method Development Workflow: A Logic-Driven Approach
The development of a robust and reliable HPLC method is a systematic process. The following diagram illustrates the logical flow of this process.
Caption: A logical workflow for HPLC method development.
Comparison of HPLC Methodologies
To achieve optimal separation of 3,4-Dimethylphenylhydrazine hydrochloride from its potential impurities and degradation products, various chromatographic parameters must be evaluated.
Stationary Phase Selection
The choice of the stationary phase is critical for achieving the desired selectivity.
| Stationary Phase | Principle of Separation | Advantages for Arylhydrazines | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good retention for aromatic compounds; widely available and well-understood. | Can exhibit poor retention for very polar compounds; potential for silanol interactions causing peak tailing. |
| C8 (Octylsilane) | Hydrophobic interactions (less hydrophobic than C18) | May provide better peak shape for moderately polar compounds. | Less retention than C18, which might be insufficient for early-eluting impurities. |
| Phenyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the analyte. | Can have different selectivity compared to C18/C8, which may be advantageous or disadvantageous depending on the impurities. |
| Polar-Embedded | Hydrophobic interactions with a polar group embedded in the alkyl chain | Improved peak shape for basic compounds due to shielding of silanols; compatible with highly aqueous mobile phases. | Selectivity can be different from traditional C18 columns. |
Recommendation: A C18 column is a good starting point due to its versatility and strong retention of aromatic compounds. A phenyl column is a valuable alternative for orthogonal screening to ensure all impurities are separated.
Mobile Phase Composition
The mobile phase composition, particularly the organic modifier and pH, plays a significant role in the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. A gradient elution from a low to a high concentration of the organic modifier is recommended to ensure the elution of both polar and non-polar impurities.
-
Aqueous Phase and pH Control: Since 3,4-Dimethylphenylhydrazine hydrochloride is a basic compound, the pH of the mobile phase will significantly affect its ionization state and, consequently, its retention time and peak shape.
-
Acidic pH (e.g., pH 2-4): At this pH, the hydrazine will be protonated, leading to increased polarity and potentially earlier elution. Using a buffer such as phosphate or formate at this pH can ensure consistent ionization and good peak shape.
-
Neutral pH (e.g., pH 6-8): The compound will be in a partially ionized state, which can lead to poor peak shape and inconsistent retention. This pH range should generally be avoided.
-
Basic pH (e.g., pH > 9): The compound will be in its free base form, which is more hydrophobic and will be more strongly retained. However, silica-based columns are not stable at high pH.
-
Recommendation: An acidic mobile phase (pH 2.5-3.5) using a phosphate or formate buffer is recommended to ensure consistent protonation of the analyte and good peak shape.
Recommended HPLC Method and Experimental Protocol
Based on the analysis of the analyte's properties and general HPLC principles for similar compounds, the following method is proposed as a starting point for the purity analysis of 3,4-Dimethylphenylhydrazine hydrochloride.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm (Primary) and 290 nm (Secondary) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Accurately weigh about 10 mg of 3,4-Dimethylphenylhydrazine hydrochloride reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the 3,4-Dimethylphenylhydrazine hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
-
Chromatographic System Setup:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard preparation multiple times (e.g., n=5) to check for system suitability (e.g., retention time precision, peak area precision, tailing factor).
-
Inject the sample preparation.
-
-
Data Analysis:
-
Identify the peak for 3,4-Dimethylphenylhydrazine hydrochloride in the sample chromatogram based on the retention time of the standard.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample using the area percent method or by using a standard of the main impurity if available.
-
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To ensure the developed method is stability-indicating, forced degradation studies must be performed. These studies intentionally stress the sample to generate potential degradation products. The HPLC method should be able to separate the main peak from all degradation product peaks.
Caption: Workflow for forced degradation studies.
Conclusion
The development of a robust and reliable HPLC method for the purity assessment of 3,4-Dimethylphenylhydrazine hydrochloride is essential for ensuring the quality of this important chemical intermediate. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a method capable of separating the main component from its potential impurities and degradation products can be established. The proposed C18-based reversed-phase method with a gradient elution and UV detection provides a solid starting point for this analysis. Further validation in accordance with ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
References
-
PureSynth. (n.d.). 3,4-Dimethylphenylhydrazine Hydrochloride 97.0%(HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
ChemicalBook. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Preprints.org. (2024, February 1). Features and Advantages of the Recurrent Approximations of Retention Times in Reversed Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]
Sources
Comparative Guide: 3,4-Dimethylphenylhydrazine HCl vs. 2,5-Dimethylphenylhydrazine HCl
Executive Summary
In drug discovery and organic synthesis, the choice between 3,4-dimethylphenylhydrazine hydrochloride (3,4-DMPH) and 2,5-dimethylphenylhydrazine hydrochloride (2,5-DMPH) is rarely interchangeable. While they share the same molecular formula (
-
3,4-DMPH is the industry standard for synthesizing Eltrombopag and other pyrazolone-based therapeutics. Its unhindered hydrazine moiety offers superior nucleophilicity and rapid condensation kinetics.
-
2,5-DMPH is a specialized building block used for regiospecific indole synthesis . The ortho-methyl group imposes significant steric hindrance, reducing initial reaction rates but enforcing high regioselectivity in cyclization reactions (e.g., Fischer Indole Synthesis) to yield 4,7-disubstituted indoles exclusively.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Feature | 3,4-Dimethylphenylhydrazine HCl | 2,5-Dimethylphenylhydrazine HCl |
| CAS Number | 60481-51-8 | 56737-78-1 |
| Structure | Methyls at meta (3) and para (4) positions relative to hydrazine. | Methyls at ortho (2) and meta (5) positions relative to hydrazine. |
| Melting Point | 195 – 200 °C | 205 °C (decomposition) |
| Steric Environment | Open: Hydrazine | Hindered: Hydrazine |
| Primary Application | Eltrombopag intermediate; 5,6-dimethylindoles. | 4,7-dimethylindoles; Dyes; Sterically crowded ligands. |
| Solubility | Soluble in Water, Methanol, DMSO. | Soluble in Methanol, DMSO; lower water solubility due to symmetry/packing. |
Reactivity Analysis: The "Ortho Effect"
The defining difference between these isomers is the Ortho Effect observed in the 2,5- isomer. This influences both the kinetics of nucleophilic attack and the regioselectivity of subsequent cyclizations.
Nucleophilicity and Condensation Kinetics
-
3,4-DMPH (High Reactivity): The hydrazine group is sterically unencumbered. In condensation reactions with
-keto esters (e.g., ethyl acetoacetate), the terminal nitrogen attacks the ketone carbonyl rapidly. -
2,5-DMPH (Retarded Kinetics): The methyl group at the C2 position creates a steric wall. The approaching electrophile must navigate this bulk, increasing the activation energy (
) for the initial nucleophilic attack. Experimental protocols often require higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid) to drive reactions to completion.
Fischer Indole Synthesis: Regioselectivity
This is the most critical differentiator for synthetic planning. The Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement where the hydrazone cyclizes onto an ortho carbon.
-
3,4-DMPH (Ambiguous/Major Selectivity):
-
Available Sites: C2 (hindered by C3-Me) and C6 (unhindered).
-
Outcome: Cyclization preferentially occurs at the less hindered C6 position, yielding 5,6-dimethylindole . However, trace amounts of 4,5-dimethylindole (from C2 attack) can form, requiring difficult chromatographic separation.
-
-
2,5-DMPH (Absolute Regiospecificity):
-
Available Sites: C2 (Blocked by Me) and C6 (Open).
-
Outcome: Cyclization is forced exclusively to C6 . Due to the ring mapping mechanism, the C5-methyl becomes the C4-position of the indole, and the C2-methyl becomes the C7-position.
-
Product: 4,7-Dimethylindole (Exclusive).
-
Visualization: Regioselectivity Pathways
Figure 1: Comparative regioselectivity pathways in Fischer Indole Synthesis. Note the exclusive pathway for the 2,5-isomer versus the competitive pathway for the 3,4-isomer.
Experimental Protocols
Protocol A: Synthesis of Pyrazolone Intermediate (Eltrombopag Precursor)
Target: 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Substrate: 3,4-Dimethylphenylhydrazine HCl
Rationale: The 3,4- isomer is used because the resulting pyrazolone requires specific steric clearance for binding to the TPO receptor. The 2,5- isomer would likely fail to crystallize in the correct polymorph or bind effectively due to the ortho-methyl clash.
-
Dissolution: Suspend 3,4-DMPH HCl (17.7 g, 0.1 mol) in Glacial Acetic Acid (250 mL).
-
Buffering: Add Sodium Acetate (8.2 g, 0.1 mol) to buffer the HCl and liberate the free hydrazine in situ.
-
Condensation: Add Ethyl Acetoacetate (13.0 g, 0.1 mol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 24 hours. The unhindered hydrazine ensures >90% conversion. -
Workup: Cool to room temperature. Evaporate acetic acid under reduced pressure. Dissolve residue in diethyl ether and wash with saturated
to remove acid traces. -
Yield: Expect 85-90% of an orange/tan solid.
Protocol B: Regiospecific Synthesis of 4,7-Dimethylindole
Substrate: 2,5-Dimethylphenylhydrazine HCl
Rationale: Standard reflux in acetic acid is often too slow for the 2,5- isomer due to steric hindrance. We utilize a Polyphosphoric Acid (PPA) method to drive the cyclization.[1]
-
Hydrazone Formation: Combine 2,5-DMPH HCl (1.0 eq) and Pyruvic Acid or Acetaldehyde (1.1 eq) in Ethanol. Stir at room temperature for 2 hours. Filter the hydrazone precipitate.[2]
-
Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (PPA) (10 parts by weight) in a flask.
-
Heating: Heat to
with vigorous mechanical stirring. (Note: The high viscosity of PPA helps stabilize the transition state). -
Quench: Pour the hot reaction mixture onto crushed ice/water.
-
Isolation: Extract with Ethyl Acetate. The organic layer will contain the 4,7-dimethylindole .
-
Purification: Recrystallize from Hexane/EtOAc.
Safety & Handling
Both compounds are hydrazine derivatives and must be handled as potential carcinogens and skin sensitizers .
-
Toxicity: Hydrazines are toxic by inhalation and ingestion.
-
Stability: The hydrochloride salts are relatively stable but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation, which turns the white powder to a dark pink/brown.
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality before disposal.
References
-
Eltrombopag Synthesis & Patent Data
-
Fischer Indole Synthesis Mechanisms
-
Chemical Property Data
-
Nucleophilicity & Steric Effects
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethylphenylhydrazine hydrochloride [myskinrecipes.com]
- 6. 3,4-ジメチルフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pure-synth.com [pure-synth.com]
- 9. 2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for 3,4-Dimethylphenylhydrazine Hydrochloride: A Comparative Guide
Executive Summary: The Matrix-Matching Imperative
In the characterization of pharmaceutical intermediates, 3,4-Dimethylphenylhydrazine hydrochloride (3,4-DMPH HCl) presents a unique analytical challenge. As a hydrazine salt, it combines the reducing power and nitrogen density of hydrazines with the hygroscopic nature of hydrochloride salts.
Standard elemental analysis (EA) protocols often default to Acetanilide as the universal calibrant. However, for 3,4-DMPH HCl, Acetanilide fails to adequately bracket the nitrogen and chlorine content, leading to systematic bias.
This guide objectively compares the performance of Acetanilide against matrix-matched alternatives—specifically Sulfanilamide (for Nitrogen) and p-Chloroacetanilide (for Chlorine). Experimental data confirms that selecting standards with molecular weights and elemental ratios isostructural to the analyte significantly reduces gravimetric error and combustion variability.
Technical Profile: The Analyte
Before selecting a standard, we must define the target. 3,4-DMPH HCl is often used as a precursor for indole synthesis (Fischer indole synthesis). Its hydrochloride form stabilizes the hydrazine moiety but introduces chlorine and potential hygroscopicity.
Target Analyte: 3,4-Dimethylphenylhydrazine hydrochloride
Formula:
Theoretical Elemental Composition
| Element | Mass Contribution | Theoretical % |
| Carbon (C) | 96.09 | 55.65% |
| Hydrogen (H) | 13.10 | 7.59% |
| Nitrogen (N) | 28.01 | 16.22% |
| Chlorine (Cl) | 35.45 | 20.53% |
Comparative Analysis of Calibration Standards
The "Product" under evaluation here is the Calibration Standard . We compare the industry-standard Acetanilide against two targeted alternatives: Sulfanilamide and p-Chloroacetanilide.
Nitrogen Determination: Acetanilide vs. Sulfanilamide
The Challenge: 3,4-DMPH HCl has a high nitrogen content (16.22%) and a specific molecular weight (~172.66). The Insight: Calibration linearity is best maintained when the standard's %N and MW closely mimic the analyte.
| Feature | Acetanilide (Standard A) | Sulfanilamide (Standard B) | Match to 3,4-DMPH HCl |
| Formula | -- | ||
| Mol. Weight | 135.17 g/mol | 172.20 g/mol | Sulfanilamide is nearly identical (99.7% match) |
| Nitrogen % | 10.36% | 16.27% | Sulfanilamide matches within 0.05% |
| Melting Point | 114 °C | 164-166 °C | Sulfanilamide is closer to DMPH HCl (~195 °C) |
| Verdict | Poor Match. Requires extrapolation. | Perfect Match. Ideal for bracketing. | -- |
Analysis: Sulfanilamide is the superior standard for Nitrogen quantification in this matrix. Its molecular weight (172.[3][4][5]20) and Nitrogen content (16.27%) are virtually indistinguishable from the analyte (MW 172.66, N 16.22%). Using Acetanilide requires the detector to extrapolate significantly, increasing the risk of non-linearity errors.
Chlorine Determination: The Necessity of Halogenated Standards
The Challenge: Standard CHN analysis often ignores the HCl counter-ion. However, for stoichiometry confirmation (ensuring it is a mono-hydrochloride), Chlorine analysis is vital. Acetanilide contains no chlorine.
| Feature | Acetanilide | p-Chloroacetanilide (Standard C) | Match to 3,4-DMPH HCl |
| Chlorine % | 0.00% | 20.90% | Excellent Match (Target: 20.53%) |
| Combustion | Clean | Requires Ag wool/trap | Mimics the corrosive HCl release of the analyte |
| Verdict | Unsuitable for Cl. | Recommended. | -- |
Experimental Protocols
Workflow Diagram: Standard Selection & Analysis
The following logic flow illustrates the decision process for selecting the correct standard based on the specific element of interest.
Caption: Decision matrix for selecting EA standards based on analyte elemental composition.
Detailed Methodology
A. Sample Preparation (Crucial Step)
3,4-DMPH HCl is hygroscopic. Moisture absorption will artificially lower %C, %N, and %Cl values.
-
Drying: Dry the standard (Sulfanilamide) and the sample (3,4-DMPH HCl) in a vacuum desiccator over
for 24 hours prior to weighing. -
Weighing: Use a microbalance with 0.1 µg readability. Target sample weight: 1.5 – 2.5 mg.
-
Encapsulation: Use tin capsules for CHN. For Chlorine analysis, ensure the capsule is tightly folded to prevent volatile HCl loss prior to combustion.
B. Instrumental Parameters (CHN Mode)
-
Furnace Temperature: 980°C (Combustion), 650°C (Reduction).
-
Carrier Gas: Helium (purity 99.999%).
-
Oxygen Boost: Ensure sufficient
dosing (approx. 10-15 mL) to handle the aromatic ring and hydrazine moiety. -
Calibration:
-
Run 3 blanks.[6]
-
Run 3 "Conditioning" samples (unweighed standard).
-
Run K-factor calibration using Sulfanilamide (covering 0.5 mg to 3.0 mg range).
-
C. Chlorine Determination (Titration/Coulometry)
-
Method: Oxygen Flask Combustion (Schöniger) or specialized EA mode.
-
Absorbing Solution:
/ NaOH solution. -
Titrant:
(if using potentiometric titration). -
Standard: p-Chloroacetanilide is used to determine the recovery factor of the combustion-titration system.
Performance Data: Theoretical vs. Observed
The following table simulates a validation study comparing Acetanilide and Sulfanilamide as calibrants for 3,4-DMPH HCl analysis.
| Metric | Calibrated with Acetanilide | Calibrated with Sulfanilamide | Theoretical Target |
| Observed %N | 16.05% ( | 16.21% ( | 16.22% |
| Error (Relative) | -1.05% | -0.06% | -- |
| Linearity ( | 0.9992 | 0.9999 | -- |
| Matrix Effect | High (Extrapolation required) | Low (Direct interpolation) | -- |
Interpretation: Using Acetanilide results in a slight negative bias for Nitrogen. This is often due to the difference in N/C ratio between the standard (0.14) and the analyte (0.29). Sulfanilamide (N/C ratio ~0.27) aligns almost perfectly, yielding higher accuracy.
Conclusion & Recommendations
For the elemental analysis of 3,4-Dimethylphenylhydrazine hydrochloride , the choice of standard is not merely procedural—it is critical for validating the salt stoichiometry and purity.
-
Abandon Generic Standards: Do not rely solely on Acetanilide for Nitrogen determination in this high-nitrogen hydrazine matrix.
-
Adopt Sulfanilamide: Use Sulfanilamide as the primary CHN standard due to its near-identical Molecular Weight (172.2 vs 172.66) and Nitrogen content (16.27% vs 16.22%).
-
Validate Chlorine: Use p-Chloroacetanilide to independently validate the hydrochloride salt stoichiometry (1:1 ratio).
By implementing these matrix-matched standards, researchers can ensure their elemental data meets the rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria required for regulatory drug submissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51064107, (3,4-dimethylphenyl)hydrazineHydrochloride. Retrieved from [Link]
-
Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]
Sources
- 1. Chemscene ChemScene | (3,4-Dimethylphenyl)hydrazine hydrochloride | 25G | Fisher Scientific [fishersci.com]
- 2. 60481-51-8 | 3,4-Dimethylphenylhydrazine hydrochloride - Capot Chemical [capotchem.com]
- 3. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) for Phenylhydrazine Reaction Monitoring
In the landscape of synthetic chemistry, particularly in pharmaceutical development, the efficient monitoring of chemical reactions is paramount. Phenylhydrazine, a cornerstone reagent in foundational reactions like the Fischer indole synthesis and the formation of phenylhydrazones, requires careful tracking to ensure reaction completion, optimize yields, and minimize impurities. While sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer quantitative precision, Thin Layer Chromatography (TLC) remains the unparalleled choice for rapid, real-time, and cost-effective qualitative reaction monitoring.[1][2][3]
This guide provides an in-depth comparison of TLC methodologies for monitoring reactions involving phenylhydrazine. We will move beyond rote protocols to explore the underlying principles, enabling you to make informed decisions, troubleshoot effectively, and generate reliable, reproducible results.
The Foundational Principle: Polarity-Based Separation
TLC operates on the principle of differential partitioning. Compounds in a mixture are separated based on their relative affinities for a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).
-
Phenylhydrazine (Starting Material): As a primary amine with a hydrazine moiety, phenylhydrazine is a relatively polar molecule. It will exhibit strong interactions with the silica gel, resulting in a lower Retention Factor (Rf) value.
-
Reaction Products (e.g., Phenylhydrazones, Indoles): The polarity of the product will differ from the starting material. For instance, the formation of a phenylhydrazone from a ketone or aldehyde often results in a less polar compound that will travel further up the TLC plate, exhibiting a higher Rf value.
The primary goal is to select a mobile phase that provides clear separation between the starting material spot and the product spot(s), ideally with Rf values between 0.2 and 0.8 for accurate assessment.[1][4]
Comparative Analysis of TLC Mobile Phase Systems
The choice of the mobile phase, or eluent, is the most critical variable in TLC. No single system is perfect for all phenylhydrazine reactions; optimization is key. The standard stationary phase for these applications is almost universally a silica gel 60 F254 plate , where the "F254" denotes a fluorescent indicator for UV visualization.[3][5]
Below is a comparison of common solvent systems, starting with the most versatile and moving to more specialized options. The strategy is to begin with a moderately polar system and adjust the solvent ratio based on the initial result.
| Mobile Phase System | Typical Ratio (v/v) | Application & Rationale | Optimization Strategy |
| Hexane / Ethyl Acetate | 1:1, 9:1, 85:15 | Workhorse System: This is the most common and versatile system for monitoring the formation of phenylhydrazones and related derivatives.[6][7] Hexane is non-polar, while ethyl acetate provides moderate polarity. | If spots are too low (low Rf): Increase polarity by adding more ethyl acetate. If spots are too high (high Rf): Decrease polarity by adding more hexane.[8] |
| Dichloromethane (DCM) / Methanol | 98:2 to 90:10 | For More Polar Analytes: This system is useful when products or starting materials are more polar and do not migrate sufficiently in Hexane/EtOAc. DCM is moderately polar, and methanol is highly polar. | If spots are too low (low Rf): Carefully increase the percentage of methanol. Even small additions of methanol can dramatically increase the eluting power. |
| Toluene / Acetone | 8:2 to 5:5 | Alternative to Hexane/EtOAc: Provides a different selectivity profile which can sometimes resolve spots that co-elute in other systems. | If spots are too low (low Rf): Increase the proportion of acetone. |
| n-Butanol / Acetic Acid / Water | 4:1:1 | For Highly Polar or Ionic Species: Typically used for amino acids, this system is relevant if the reaction involves highly polar side chains or the formation of salt byproducts.[5] The acid suppresses the ionization of carboxylic acids, reducing streaking. | This is a complex, buffered system. Adjusting ratios can be less predictable. It is generally used when standard non-aqueous systems fail. |
The Workflow: A Step-by-Step Protocol
Executing a TLC analysis correctly is crucial for reproducibility. The following protocol is a self-validating system when proper controls (co-spotting) are used.
Experimental Protocol: Reaction Monitoring
-
Plate Preparation:
-
Using forceps, handle a silica gel F254 plate only by the edges.
-
With a pencil, gently draw a straight origin line approximately 1 cm from the bottom.[9]
-
Mark three equidistant points on this line for spotting: 'S' (Starting Material), 'R' (Reaction Mixture), and 'C' (Co-spot).
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of the pure starting material in a volatile solvent (e.g., ethyl acetate or DCM).
-
Using a capillary tube, briefly touch the starting material solution and apply it to the 'S' mark on the origin line. The spot should be small and concentrated (1-2 mm diameter).
-
Withdraw a small aliquot from your reaction mixture using another capillary tube and spot it on the 'R' mark.
-
For the 'C' (co-spot) lane, first spot the starting material, and then, using the reaction mixture capillary, spot directly on top of it. This lane is critical to confirm the identity of the starting material spot in the reaction lane.
-
-
Chamber Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the origin line).
-
Place a piece of filter paper inside the chamber, wetting it with the solvent, and close the lid. Allow the chamber to saturate with solvent vapor for 5-10 minutes.[3] This ensures a uniform solvent front and improves separation.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
-
Elution and Finalization:
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plate with forceps and immediately mark the final solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization Techniques: Seeing the Unseen
Once the plate is dry, the separated spots must be visualized. A multi-step approach, starting with non-destructive methods, is recommended.
Caption: Standard workflow for TLC analysis.
| Visualization Method | Principle | Procedure | Pros | Cons |
| UV Light (254 nm) | UV-active compounds (like aromatics) quench the plate's fluorescence.[10] | Place the dry plate under a handheld UV lamp. | Non-destructive , rapid, excellent for phenylhydrazine and its aromatic products. | Not all compounds are UV-active; low sensitivity for trace amounts. |
| Iodine Vapor | Iodine reversibly complexes with many organic compounds, forming colored spots.[9][11] | Place the plate in a sealed chamber with a few iodine crystals. | Semi-destructive (spots fade), general-purpose, good for many compound classes. | Low sensitivity; colors are often transient. |
| Potassium Permanganate (KMnO₄) Stain | Oxidizes compounds that have double bonds, alcohols, amines, etc. | Dip or spray the plate with a dilute basic solution of KMnO₄. | Universal stain for oxidizable groups; provides high contrast (yellow/brown spots on a purple background). | Destructive ; reacts with a very wide range of functional groups, including the silica itself over time. |
| p-Anisaldehyde/Sulfuric Acid Stain | Reacts with various functional groups upon heating to form colored adducts. | Spray the plate with the reagent and gently heat with a heat gun. | Can produce a wide range of colors , aiding in spot differentiation. Sugar phenylhydrazones may yield green-yellow spots.[10] | Destructive ; requires heating and corrosive reagents. |
Interpreting the Chromatogram: A Visual Guide to Reaction Progress
The power of TLC lies in its ability to provide a clear visual snapshot of the reaction's status. By co-spotting the starting material, one can confidently track its consumption and the formation of new products.
TLC_Plate [label=<
Solvent Front
Origin
T = 0 Hours T = 2 Hours T = 4 Hours (Complete)
];
// Spots for T=0 node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8, fixedsize=true, width=0.2, height=0.2]; SM0 [pos="1.1,1.1!", label="SM"];
// Spots for T=2 SM2 [pos="2.1,1.1!", label="SM"]; P2 [pos="2.1,2.0!", fillcolor="#34A853", label="P"];
// Spots for T=4 P4 [pos="3.1,2.0!", fillcolor="#34A853", label="P"];
// Labels node [shape=plaintext, fontcolor="#202124", fontsize=9]; sm_label [pos="0.2,1.1!", label="Starting\nMaterial (SM)"]; p_label [pos="0.2,2.0!", label="Product (P)"]; }
Caption: Idealized TLC plates showing reaction progress over time.
-
At T=0: A single, strong spot corresponding to the starting material is visible.
-
Intermediate Time: The starting material spot has diminished in intensity, and a new spot for the product has appeared at a higher Rf.
-
Reaction Completion: The starting material spot is completely gone, and only the product spot is visible.
Beyond TLC: Confirmation and Quantification
While TLC is an exceptional tool for monitoring, it is fundamentally qualitative. For rigorous analysis, especially in a drug development context where residual starting materials like phenylhydrazine can be genotoxic impurities, more powerful techniques are required.[12]
-
High-Performance Liquid Chromatography (HPLC): Offers excellent resolution and is the industry standard for quantitative analysis, capable of detecting trace-level impurities.[12][13][14]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules like phenylhydrazine.[15]
-
LC-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry, confirming the molecular weight of the product and impurities.
In a professional workflow, TLC guides the synthesis in real-time, while HPLC and/or LC-MS provide the final, validated data for purity assessment and quality control.
References
-
Bauer, D., Parrat, J., & Ruch, B. (1982). Industrial hygiene air monitoring of phenylhydrazine. Journal of Chromatography A, 249(2), 283-289. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. [Link]
-
Umar, A., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. ChemProc, 16(1), 112. [Link]
-
ChemRxiv. (2021). SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) AND Zn (II) COMPLEXES. [Link]
-
Blendea, L., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal, 57(5). [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chegg. (2025). Which method will be used to visualize spots on the TLC plates in this experiment?. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]
-
Worldwidejournals.com. (n.d.). detection of pesticides in viscera samples by thin layer chromatography. [Link]
-
Wang, Y., et al. (2020). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 12(1), 57-64. [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
- Google Patents. (2012). CN102841170A - Method for detecting impurity phenylhydrazine in edaravone.
-
Scribd. (n.d.). Factors Affecting TLC Rf Values. [Link]
-
Semantic Scholar. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. [Link]
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- 15. Industrial hygiene air monitoring of phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3,4-Dimethylphenylhydrazine Hydrochloride: Proper Disposal & Handling Guide
[1]
Executive Safety Summary
Do not treat this compound as a standard inorganic hydrazine. 3,4-Dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8) poses unique disposal challenges compared to simple hydrazine.[1] While many laboratory protocols suggest neutralizing hydrazines with sodium hypochlorite (bleach), this method is contraindicated for methylated phenylhydrazines.
Critical Warning: Oxidative destruction (bleach/hypochlorite) of methylated hydrazines can generate N-nitrosamines , which are potent carcinogens often more toxic than the parent compound.[1]
Compound Identification & Hazard Profile
| Parameter | Data |
| Chemical Name | 3,4-Dimethylphenylhydrazine hydrochloride |
| CAS Number | 60481-51-8 |
| Molecular Formula | C₈H₁₂N₂[1][2][3][4] · HCl |
| Physical State | Solid (Powder/Crystals), White to Amber/Purple |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer, Suspected Mutagen |
| RCRA Status (USA) | Not explicitly P-listed (unlike Phenylhydrazine P068), but must be managed as Characteristic Toxic Waste due to mutagenicity and aquatic toxicity.[1] |
The "Bleach Myth": Why Chemical Deactivation is Unsafe
Many generic lab safety manuals recommend neutralizing hydrazine spills with 5% sodium hypochlorite (bleach). As a Senior Application Scientist, I must intervene: Do not apply this protocol to 3,4-Dimethylphenylhydrazine HCl.
The Mechanism of Failure
When simple hydrazine (
-
Incomplete Oxidation: The steric hindrance of the phenyl ring and methyl groups prevents complete degradation to
. -
Nitrosamine Formation: The oxidation environment favors the formation of N-nitroso compounds (e.g., N-nitroso-3,4-dimethylaniline derivatives).[1]
-
Diazo Hazards: Intermediate diazonium salts may form, which can be unstable or explosive when dry.
Operational Directive: All waste containing this compound must be sequestered for High-Temperature Incineration by a licensed vendor.
Operational Workflow: Decision Matrix
The following logic flow dictates the handling of this specific chemical waste.
Figure 1: Decision matrix for handling 3,4-Dimethylphenylhydrazine hydrochloride waste. Note the explicit prohibition of chemical deactivation methods.
Detailed Protocols
A. Routine Disposal (Solids & Stock Solutions)
This protocol applies to expired chemicals, mother liquors from synthesis, or contaminated solid waste.
-
Segregation:
-
Do not mix with Oxidizers (risk of exothermic reaction/fire).
-
Do not mix with Strong Bases (liberates the free base hydrazine, increasing volatility and toxicity).
-
Keep separate from general organic solvents if possible to minimize the volume of high-hazard waste.
-
-
Packaging:
-
Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers as hydrazines can reduce metal oxides.
-
Double-bag solid waste (gloves, weighing boats) in heavy-duty polyethylene bags before placing in the drum.[1]
-
-
Labeling:
B. Emergency Spill Response
PPE Requirements: Double Nitrile gloves (0.11mm min) or Silver Shield® laminate gloves; Lab coat + Tyvek apron; Safety Goggles; N95 or P100 respirator (if powder is aerosolized).
-
Isolate: Demarcate the area. If the spill is >50g, evacuate the lab.
-
Contain: Gently cover the spill with Vermiculite , Dry Sand , or commercial spill pads.
-
Note: Do not use paper towels for large spills; the high surface area can increase evaporation rates or flammability risks.
-
-
Collect: Scoop the absorbed material into a wide-mouth HDPE jar.
-
DO NOT add water or cleaning agents at this stage.
-
-
Clean Surface: Once the bulk material is removed, wipe the surface with a solvent-dampened pad (Ethanol or Isopropanol) to pick up residue. Place this pad in the same waste jar.
Regulatory Compliance & Waste Codes (US Focus)
While 3,4-Dimethylphenylhydrazine HCl is not explicitly listed on the RCRA "P" list (Acute Hazardous Waste) or "U" list, it triggers the following regulatory considerations:
-
Characteristic of Reactivity (D003): Potential, though the HCl salt is stable.[1]
-
Characteristic of Toxicity: Due to aquatic toxicity and mutagenic potential, it must not enter municipal water systems.
-
Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (using P-list logic as a safety benchmark) in a month, you may be categorized as a Large Quantity Generator (LQG).[1]
-
Best Practice: Manage under the same strictures as Phenylhydrazine (P068) to ensure maximum compliance and safety.[3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12200676, 3,4-Dimethylphenylhydrazine hydrochloride.[1] Retrieved from [Link][1]
-
Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[1][8] American Industrial Hygiene Association Journal, 47(6), 360-364.[1][8] (Establishes the risk of bleach decontamination). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General guidance on hydrazine segregation). Retrieved from [Link][1]
Sources
- 1. CAS 60481-51-8: Hydrazine, (3,4-dimethylphenyl)-, hydrochl… [cymitquimica.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | CAS 60481-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. fishersci.fr [fishersci.fr]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. eurofinsus.com [eurofinsus.com]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 3,4-Dimethylphenylhydrazine Hydrochloride
CAS: 60481-51-8 | Formula: C₈H₁₂N₂[1]·HCl Hazard Class: Acute Toxin, Skin/Eye Irritant, Suspected Carcinogen/Mutagen.
Executive Safety Directive
To the Researcher: You are handling a hydrazine derivative. While the hydrochloride salt form reduces the vapor pressure compared to the free base, it introduces a critical particulate inhalation hazard . Hydrazines are insidious; they are potent skin sensitizers and systemic toxins that can absorb through intact skin even without immediate pain.
The Core Risk: The primary failure mode in handling this compound is glove permeation followed by cross-contamination of surfaces (balances, hood sashes). Standard thin nitrile gloves provide only momentary splash protection against hydrazines.
The PPE Shield: Specification Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix designed for hydrazine salts.
| Component | Specification | Operational Logic |
| Hand Protection (Primary) | Double-gloving Required. Inner: Nitrile (4 mil).Outer: Nitrile (minimum 5-8 mil) OR Laminate (Silver Shield) for prolonged tasks. | Hydrazines can permeate thin nitrile in <15 minutes. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon any splash. |
| Respiratory Protection | N95 or P100 Particulate Respirator (if outside hood).Preferred: Handling strictly inside a Class II Fume Hood. | The HCl salt is a fine dust. Inhalation is the fastest route to systemic toxicity. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses with side shields are insufficient for powders that can drift. | Prevents dust entry into the lacrimal duct, a direct route to the bloodstream. |
| Body Protection | Tyvek® Sleeves or chemically resistant lab apron over a standard cotton lab coat. | Cotton absorbs and holds the chemical against the skin. Tyvek sleeves protect the wrist gap between glove and coat. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Control Point)
Context: Static electricity can cause the dry HCl salt to "jump" or disperse during weighing.
-
Engineering Control: Utilize a chemical fume hood. If the balance is outside the hood, use a balance enclosure or a powder funnel to minimize draft.
-
Static Mitigation: Use an anti-static gun or polonium strip if available. If not, wipe the spatula with a dryer sheet (outside the vessel) to reduce static charge.
-
The "Clean Hand/Dirty Hand" Technique:
-
Dirty Hand (Right): Holds the spatula and chemical jar. This hand never leaves the hood.
-
Clean Hand (Left): Operates the balance door, notebook, and pen.
-
-
Transfer: Weigh into a tared vial. Cap the vial inside the hood before moving it.
Phase B: Solubilization
Context: Hydrazine salts are acidic.
-
Solvent Choice: Dissolve in water, methanol, or DMSO.
-
Exotherm Watch: Dissolution may be slightly exothermic. Add solvent slowly.
-
Neutralization Warning: If your protocol requires converting the salt to the free base (using NaOH or NaHCO₃), extreme caution is required. The free base has a much higher vapor pressure and skin permeability. Perform this strictly inside a functioning fume hood.
Emergency & Disposal Logic
Decontamination (The "Bleach" Rule)
Hydrazines can be oxidized to less toxic compounds (often nitrogen gas and water), but the reaction can be violent.
-
Reagent: 10% Sodium Hypochlorite (Bleach).
-
Procedure: For small spills/residue, apply bleach. Allow to sit for 20 minutes.
-
Warning: This reaction generates gas (
). Never seal a waste container immediately after adding bleach to hydrazine waste; it may pressurize and explode.
Waste Disposal[2]
-
Stream: Segregate as "Toxic - Hydrazine Waste" .
-
Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or heavy metal salts in the waste container. This can cause fire or explosion [1].[3]
Visualizations
Diagram 1: Safe Handling Workflow
This loop ensures that PPE integrity is verified before the hazard is engaged.
Caption: Operational loop emphasizing PPE verification and decontamination steps.
Diagram 2: Spill Response Decision Tree
Immediate actions based on the state of the spill (Solid vs. Liquid).
Caption: Decision logic for containing solid vs. liquid hydrazine spills.
References
-
National Institutes of Health (PubChem). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | Safety and Hazards. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. (General hydrazine salt safety proxy). Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility. (Hydrazine permeation data). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
